molecular formula C27H27F2N3O6 B1150353 Q-VD(OMe)-OPh

Q-VD(OMe)-OPh

Cat. No.: B1150353
M. Wt: 527.5 g/mol
InChI Key: ZZIXRXQNWVEGPY-URXFXBBRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Q-VD(OMe)-OPh is a second-generation, cell-permeable, and irreversible pan-caspase inhibitor recognized for its broad-spectrum efficacy and remarkably low cellular toxicity . This compound is a superior alternative to older inhibitors like Z-VAD-FMK, offering enhanced potency and specificity for caspases over other cysteine proteases . Its mechanism of action involves irreversibly binding to the catalytic site of a wide range of caspases, thereby inhibiting the initiation and execution phases of apoptosis . It effectively inhibits caspases involved in the key apoptotic pathways, including the caspase-9/3 (intrinsic), caspase-8/10 (extrinsic), and caspase-12 (ER-stress) cascades . Studies have demonstrated its potent antiapoptotic properties in diverse research contexts. For instance, in neuroscience, Q-VD-OPh reduced trauma-induced apoptosis and improved the recovery of hind-limb function in a rat model of spinal cord injury . In immunology, a single dose was shown to sustain human neutrophil viability and key functions such as phagocytosis and chemotaxis for up to five days in vitro . Its ability to cross the blood-brain barrier further expands its utility for in vivo studies of neurological disorders . Due to its non-toxic profile, even at high concentrations, this compound is an invaluable tool for reliably dissecting apoptotic mechanisms in both in vitro and in vivo research models, including studies of cancer, neurodegenerative diseases, and ischemic injury . This product is supplied for Research Use Only and is not approved for use in humans or in clinical diagnosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H27F2N3O6

Molecular Weight

527.5 g/mol

IUPAC Name

methyl (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoate

InChI

InChI=1S/C27H27F2N3O6/c1-15(2)24(32-26(35)20-12-11-16-7-4-5-10-19(16)30-20)27(36)31-21(13-23(34)37-3)22(33)14-38-25-17(28)8-6-9-18(25)29/h4-12,15,21,24H,13-14H2,1-3H3,(H,31,36)(H,32,35)/t21-,24-/m0/s1

InChI Key

ZZIXRXQNWVEGPY-URXFXBBRSA-N

Synonyms

(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate

Origin of Product

United States

Foundational & Exploratory

The Role of Q-VD(OMe)-OPh in Apoptosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the potent, broad-spectrum caspase inhibitor, Q-VD(OMe)-OPh, its mechanism of action in apoptotic pathways, and its application in experimental research.

This technical guide provides a comprehensive overview of Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, commonly known as this compound, for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, its role in the intrinsic, extrinsic, and endoplasmic reticulum stress-mediated apoptosis pathways, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its use.

Executive Summary

This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has emerged as a superior tool for apoptosis research.[1][2] Unlike earlier generations of caspase inhibitors such as Z-VAD-fmk and Boc-D-fmk, this compound exhibits greater efficacy in preventing apoptotic cell death, demonstrates minimal cellular toxicity even at high concentrations, and provides a more cost-effective and specific means of inhibiting apoptosis.[3][4] Its ability to broadly and effectively block the major apoptosis signaling pathways makes it an invaluable reagent for dissecting the mechanisms of programmed cell death and for potential therapeutic applications in diseases characterized by excessive apoptosis.[5]

Mechanism of Action: Broad-Spectrum Caspase Inhibition

Apoptosis, or programmed cell death, is executed by a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. There are two primary classes of apoptotic caspases: initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7).

This compound functions as a pan-caspase inhibitor by irreversibly binding to the catalytic site of a wide range of caspases. The valine-aspartate amino acid sequence in its structure allows it to be recognized by caspases, while the O-phenoxy group enhances its cell permeability and stability. This broad-spectrum activity allows this compound to effectively block apoptosis initiated by various stimuli.

Role in Apoptosis Pathways

This compound is highly effective at inhibiting the three major apoptotic pathways: the extrinsic (death receptor) pathway, the intrinsic (mitochondrial) pathway, and the endoplasmic reticulum (ER) stress-mediated pathway.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is auto-activated, leading to the cleavage and activation of downstream effector caspases like caspase-3. This compound directly inhibits the activity of caspase-8, thereby blocking the propagation of the apoptotic signal from the death receptors.

Extrinsic_Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-3 Intrinsic_Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-9 This compound->Caspase-3 Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Cells Seed Cells Pre-treat with this compound Pre-treat with this compound Seed Cells->Pre-treat with this compound Induce Apoptosis Induce Apoptosis Pre-treat with this compound->Induce Apoptosis Caspase Activity Assay Caspase Activity Assay Induce Apoptosis->Caspase Activity Assay Apoptosis Detection Apoptosis Detection Induce Apoptosis->Apoptosis Detection

References

The Pan-Caspase Inhibitor Q-VD(OMe)-OPh: A Technical Guide to its Mechanism and Application in the Caspase-8/10 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pan-caspase inhibitor, Q-VD(OMe)-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone), with a specific focus on its interaction with the caspase-8/10 signaling pathway. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Introduction to this compound

This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has demonstrated significant advantages over previous generations of caspase inhibitors, such as Z-VAD-FMK.[1][2] Its broad-spectrum activity, coupled with low cellular toxicity at effective concentrations, makes it an invaluable tool for studying apoptosis and other caspase-mediated cellular processes.[2] this compound covalently binds to the catalytic site of caspases, thereby preventing the cleavage of their substrates and inhibiting the apoptotic cascade.[3][4]

Mechanism of Action in the Caspase-8/10 Pathway

The extrinsic apoptosis pathway is initiated by the binding of death ligands, such as FasL or TRAIL, to their corresponding death receptors on the cell surface. This ligation leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 and procaspase-10 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 and -10 undergo dimerization and autocatalytic activation. Activated caspase-8 and -10 then initiate a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.

This compound effectively inhibits the activation of the extrinsic pathway by irreversibly binding to the active sites of caspase-8 and caspase-10, preventing their proteolytic activity within the DISC. This action blocks the initiation of the downstream caspase cascade.

Caspase8_10_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment DISC DISC Death-Inducing Signaling Complex Death Receptor->DISC Procaspase-8/10 Procaspase-8/10 FADD->Procaspase-8/10 Recruitment FADD->DISC Procaspase-8/10->DISC Caspase-8/10 (active) Caspase-8/10 (active) DISC->Caspase-8/10 (active) Autocatalysis Procaspase-3/7 Procaspase-3/7 Caspase-8/10 (active)->Procaspase-3/7 Cleavage & Activation Caspase-3/7 (active) Caspase-3/7 (active) Procaspase-3/7->Caspase-3/7 (active) Apoptosis Apoptosis Caspase-3/7 (active)->Apoptosis Execution This compound This compound This compound->Caspase-8/10 (active) Inhibition

Caption: The extrinsic apoptosis pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) against various caspases. The following table summarizes the reported IC50 values, demonstrating its broad-spectrum inhibitory activity.

Caspase TargetReported IC50 Range (nM)Reference(s)
Caspase-125 - 400
Caspase-325 - 400
Caspase-748
Caspase-8 25 - 400
Caspase-925 - 400
Caspase-10 25 - 400
Caspase-1225 - 400

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on the caspase-8/10 pathway.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve lyophilized this compound in sterile DMSO to create a stock solution of 10-20 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.

Western Blot Analysis of Caspase-8 Cleavage

This protocol details the detection of the active (cleaved) form of caspase-8.

WesternBlot_Workflow A 1. Cell Treatment: - Control - Apoptotic stimulus - Stimulus + this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-cleaved caspase-8) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H

Caption: Workflow for Western Blot analysis of caspase-8 cleavage.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density. Pre-incubate cells with 20-50 µM this compound for 1-2 hours before inducing apoptosis with a relevant stimulus (e.g., TRAIL, FasL).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-8 (e.g., Cell Signaling Technology, #9496, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase-8 Activity Assay (Caspase-Glo® 8)

This assay quantifies the enzymatic activity of caspase-8.

Methodology:

  • Cell Plating: Seed cells in a white-walled 96-well plate.

  • Treatment: Treat cells as described in the Western Blot protocol.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 8 reagent according to the manufacturer's instructions (Promega).

  • Lysis and Signal Generation: Add the Caspase-Glo® 8 reagent to each well, mix, and incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the caspase-8 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Sample Preparation: Prepare cells or tissue sections on slides.

  • Fixation and Permeabilization: Fix samples with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Detection: If using BrdUTP, detect with an anti-BrdU antibody conjugated to a fluorescent dye. If using a directly labeled dUTP, proceed to imaging.

  • Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

This compound is a highly effective and specific pan-caspase inhibitor, making it an essential tool for apoptosis research. Its potent inhibition of the caspase-8/10 pathway allows for the precise dissection of the extrinsic apoptotic signaling cascade. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating caspase-mediated cell death.

References

Q-VD(OMe)-OPh: A Technical Guide to Cell Permeability and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pan-caspase inhibitor, Q-VD(OMe)-OPh, a third-generation, irreversible, broad-spectrum caspase inhibitor. Its superior potency, cell permeability, and low toxicity make it an invaluable tool for apoptosis research, both in vitro and in vivo.[1][2] This document details its mechanism of action, summarizes key quantitative data, and provides experimental protocols and workflows to facilitate its effective use in a research setting.

Core Properties and Mechanism of Action

This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a highly effective and non-toxic inhibitor of apoptosis.[2][3] It is cell-permeable and has been shown to cross the blood-brain barrier, making it suitable for neurological studies.[3] Unlike its predecessors, such as Z-VAD-FMK and Boc-D-FMK, this compound demonstrates greater efficacy in preventing apoptosis and exhibits minimal toxicity even at high concentrations.

The inhibitor functions by irreversibly binding to the catalytic site of a wide range of caspases, the key proteases that execute the apoptotic program. This broad-spectrum inhibition covers initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), effectively blocking the major apoptotic signaling pathways. This compound is equally effective at inhibiting apoptosis mediated by the extrinsic (death receptor-mediated), intrinsic (mitochondrial-mediated), and endoplasmic reticulum stress-mediated (caspase-12) pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available research.

Table 1: Inhibitory Concentration (IC50) of this compound for Various Caspases

Caspase TargetIC50 Range (nM)
Caspase-125 - 400
Caspase-325 - 400
Caspase-825 - 400
Caspase-925 - 400
Caspase-7~10,000
Caspase-10~10,000
Caspase-12~10,000

Data sourced from multiple studies and product data sheets.

Table 2: Recommended Concentrations and Dosages for Experimental Use

ApplicationRecommended Concentration/DosageVehicle
In Vitro Cell Culture10 - 100 µMDMSO
In Vivo Animal Studies (mice)10 - 120 mg/kg80-100% DMSO

Optimal concentrations should be determined empirically for each specific experimental model.

Table 3: Solubility and Storage

ParameterSpecification
Solubility
In DMSO≥26.35 mg/mL
In Ethanol≥97.4 mg/mL
In WaterInsoluble
Storage
Solid Form-20°C (stable for at least 1 year)
Reconstituted in DMSO-20°C (stable for up to 6 months)

Avoid repeated freeze-thaw cycles.

Signaling Pathway Inhibition

This compound effectively blocks both the intrinsic and extrinsic pathways of apoptosis by inhibiting the activation and activity of key caspases. The diagram below illustrates the points of inhibition within these signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis qvd This compound qvd->caspase8 Inhibits qvd->caspase9 Inhibits qvd->caspase3 Inhibits

Caption: Mechanism of this compound in Apoptotic Signaling Pathways.

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

  • This compound solid

  • High-purity DMSO (>99.9%)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add 195 µL of DMSO to 1 mg of this compound.

  • Vortex thoroughly to ensure complete dissolution. If necessary, warm the tube at 37°C and sonicate for a short period.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Caspase Inhibition Assay

Objective: To inhibit apoptosis in a cell culture model using this compound.

Materials:

  • Cells of interest (e.g., Jurkat cells, primary neurons)

  • Complete cell culture medium

  • Apoptotic stimulus (e.g., staurosporine, etoposide, FasL)

  • This compound stock solution (10 mM in DMSO)

  • Multi-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V/PI staining, caspase activity assay)

Procedure:

  • Seed cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.

  • Prepare working solutions of this compound by diluting the stock solution in complete culture medium. A typical final concentration is between 10-40 µM.

  • Pre-treat the cells by adding the this compound working solution to the appropriate wells. Incubate for 30 minutes to 1 hour prior to adding the apoptotic stimulus.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (cells with apoptotic stimulus but no inhibitor).

  • Induce apoptosis by adding the chosen stimulus to the wells (except for the negative control wells).

  • Incubate for a period appropriate for the apoptotic stimulus and cell type (typically 4-24 hours).

  • Assess apoptosis using a suitable method, such as flow cytometry for Annexin V/PI staining or a luminometric/fluorometric caspase activity assay.

G start Start seed_cells Seed cells in multi-well plate start->seed_cells pre_treat Pre-treat cells with This compound (10-40 µM) for 30-60 min seed_cells->pre_treat induce_apoptosis Add apoptotic stimulus pre_treat->induce_apoptosis incubate Incubate for 4-24 hours induce_apoptosis->incubate assess Assess apoptosis (e.g., Annexin V, Caspase Assay) incubate->assess end End assess->end G start Start prepare_solution Prepare this compound dosing solution in DMSO (e.g., for 20 mg/kg dose) start->prepare_solution administer Administer this compound via Intraperitoneal (IP) injection prepare_solution->administer induce_model Induce disease model (e.g., stroke, sepsis) induce_model->administer monitor Monitor animals per protocol administer->monitor harvest Harvest tissues at endpoint monitor->harvest analyze Analyze for apoptosis and other outcomes harvest->analyze end End analyze->end

References

The Discovery and Development of Q-VD(OMe)-OPh: A Pan-Caspase Inhibitor for Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Q-VD(OMe)-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, has emerged as a third-generation, irreversible pan-caspase inhibitor, representing a significant advancement in the study of apoptosis.[1][2] Its superior potency, broad-spectrum activity, low cytotoxicity, and enhanced cell permeability make it a valuable tool for elucidating the intricate mechanisms of programmed cell death and a potential therapeutic agent in diseases characterized by excessive apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound, tailored for researchers and professionals in drug development.

Introduction: The Evolution of Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis.[1] The development of caspase inhibitors has been pivotal in understanding their roles in both physiological and pathological processes. Early generations of inhibitors, such as Z-VAD-FMK and Boc-D-FMK, while useful, were often hampered by limitations including off-target effects, cellular toxicity at higher concentrations, and the requirement for high doses to be effective.[1][3] This necessitated the development of more potent and specific inhibitors, leading to the discovery of this compound.

This compound was designed to overcome the shortcomings of its predecessors. Its unique structure, featuring a quinolyl group for enhanced cell permeability and a difluorophenoxy-methyl ketone warhead for irreversible binding to the catalytic site of caspases, confers its superior pharmacological properties.

Physicochemical Properties and Synthesis

PropertyValue
Full Chemical Name Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone
Synonyms QVD-OPH, Quinoline-Val-Asp-Difluorophenoxymethylketone
CAS Number 1135695-98-5
Molecular Formula C26H25F2N3O6
Molecular Weight 513.5 g/mol
Solubility Soluble in DMSO (≥26.35 mg/mL) and ethanol (≥97.4 mg/mL). Insoluble in water.

Mechanism of Action: Irreversible Pan-Caspase Inhibition

This compound functions as a broad-spectrum inhibitor of caspases by irreversibly binding to their catalytic site. The inhibitor's aspartate residue mimics the natural substrate of caspases, allowing it to enter the active site. The electrophilic difluorophenoxy-methyl ketone group then forms a covalent bond with the cysteine residue in the catalytic pocket of the caspase, leading to its irreversible inactivation.

This mechanism of action effectively blocks the downstream signaling cascades of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Signaling Pathway of Apoptosis Inhibition by this compound

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR1)->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3/7 Caspase-8->Procaspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3/7 (Executioner Caspases) Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Cleavage of cellular substrates QVD This compound QVD->Caspase-8 QVD->Caspase-9 QVD->Caspase-3

Figure 1: Mechanism of apoptosis inhibition by this compound.

Quantitative Data: Efficacy and Potency

This compound exhibits potent inhibitory activity against a range of caspases and demonstrates significant efficacy in cell-based assays.

Table 1: Inhibitory Potency (IC50) of this compound against Recombinant Caspases
Caspase TargetIC50 Range (nM)Reference(s)
Caspase-125 - 400
Caspase-325 - 400
Caspase-748
Caspase-825 - 400
Caspase-925 - 400
Caspase-1025 - 400
Caspase-1225 - 400
Table 2: Recommended Working Concentrations of this compound
ApplicationConcentration RangeReference(s)
In Vitro Cell Culture5 - 100 µM
In Vivo (mice)1 - 20 mg/kg
Table 3: Efficacy of this compound in Cell-Based Assays
Cell LineApoptotic InducerAssayKey FindingsReference(s)
JurkatCamptothecin (20 µM)Annexin V/7-AAD20 µM this compound reduced apoptosis to control levels.
WEHI 231Actinomycin DDNA Laddering5-100 µM this compound completely protected cells from apoptosis.
Human NeutrophilsSpontaneous ApoptosisCaspase Activity10 µM this compound prevented caspase activation for at least 5 days.
Rat Spinal Cord Injury ModelTraumaTUNEL AssayTreatment significantly reduced the number of apoptotic cells.
Rat Neonatal Stroke ModelHypoxia-IschemiaInfarct Volume1 mg/kg this compound reduced infarct volume by ~50%.

Experimental Protocols: A Guide for In Vitro and In Vivo Studies

Stock Solution Preparation
  • Reconstitution: Dissolve lyophilized this compound in high-purity DMSO to prepare a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, add 195 µL of DMSO to 1 mg of this compound.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Caspase Activity Assay (Fluorometric)

This protocol is a general guideline for measuring caspase-3/7 activity.

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Inhibitor Add this compound (e.g., 20 µM) Seed_Cells->Add_Inhibitor Induce_Apoptosis Induce apoptosis (e.g., with staurosporine) Lyse_Cells Lyse cells with lysis buffer Induce_Apoptosis->Lyse_Cells Add_Inhibitor->Induce_Apoptosis Add_Substrate Add fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) Lyse_Cells->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence (Ex/Em = 380/460 nm) Incubate->Measure_Fluorescence End End Measure_Fluorescence->End

Figure 2: Workflow for a fluorometric caspase activity assay.
  • Cell Plating: Seed cells at an appropriate density in a 96-well plate.

  • Treatment: Pre-incubate cells with the desired concentration of this compound for 30-60 minutes before inducing apoptosis with a known agent (e.g., staurosporine, etoposide). Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).

  • Cell Lysis: After the desired incubation time, lyse the cells using a suitable lysis buffer.

  • Caspase Activity Measurement: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7) to the cell lysates.

  • Incubation and Reading: Incubate the plate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Start Start Harvest_Cells Harvest and wash cells Start->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_AnnexinV Add FITC-conjugated Annexin V Resuspend->Add_AnnexinV Incubate_RT Incubate at room temperature in the dark Add_AnnexinV->Incubate_RT Add_PI Add Propidium Iodide (PI) Incubate_RT->Add_PI Analyze Analyze by flow cytometry Add_PI->Analyze End End Analyze->End

Figure 3: Workflow for Annexin V/PI apoptosis assay.
  • Cell Preparation: Treat cells with the apoptotic inducer in the presence or absence of this compound.

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V). Incubate at room temperature in the dark.

  • PI Staining: Add propidium iodide to the cell suspension just before analysis.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Start Start Fix_Permeabilize Fix and permeabilize cells/tissue Start->Fix_Permeabilize TdT_Labeling Incubate with TdT enzyme and labeled dUTPs Fix_Permeabilize->TdT_Labeling Wash Wash to remove unincorporated nucleotides TdT_Labeling->Wash Visualize Visualize by fluorescence microscopy or flow cytometry Wash->Visualize End End Visualize->End

Figure 4: General workflow for a TUNEL assay.
  • Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.

  • Labeling: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

  • Detection: If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.

  • Analysis: Visualize the labeled cells using fluorescence microscopy or quantify the apoptotic cells by flow cytometry.

MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add test compound (e.g., this compound) Seed_Cells->Add_Compound Incubate_Cells Incubate for desired time Add_Compound->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Figure 5: Workflow for an MTT cell viability assay.
  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or an apoptosis-inducing agent.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

Conclusion

This compound represents a significant milestone in the development of tools to study apoptosis. Its broad-spectrum caspase inhibition, coupled with high potency and low toxicity, provides researchers with a reliable and effective means to dissect caspase-dependent cell death pathways. The detailed protocols and quantitative data presented in this guide are intended to facilitate its application in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of apoptosis and the development of novel therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Q-VD(OMe)-OPh in Western Blot Analysis of Cleaved Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD(OMe)-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3][4][5] Its broad-spectrum activity makes it an invaluable tool in apoptosis research, allowing for the clear distinction between caspase-dependent and -independent cell death pathways. Unlike earlier generation caspase inhibitors such as Z-VAD-FMK, this compound exhibits superior potency, enhanced stability, and minimal cytotoxicity, even at high concentrations, making it ideal for a wide range of in vitro and in vivo applications.

These application notes provide a comprehensive guide for utilizing this compound as a negative control in Western blot experiments to specifically detect and validate the cleavage of caspases, key mediators of apoptosis.

Mechanism of Action

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. They are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. This cleavage generates active subunits that then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound irreversibly binds to the catalytic site of activated caspases, thereby inhibiting their function. By treating cells with this compound prior to or concurrently with an apoptotic stimulus, researchers can effectively block the caspase cascade. In a Western blot analysis, this inhibition will manifest as a reduction or complete absence of the cleaved (active) forms of caspases, confirming that the observed apoptosis is caspase-dependent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cell-based assays.

Table 1: In Vitro Working Concentrations and Incubation Times

ParameterValueCell Type/SystemNotesReference(s)
Stock Solution 10 mMIn DMSOStore aliquots at -20°C to avoid repeated freeze-thaw cycles.
Working Concentration 10 - 100 µMVarious cell linesOptimal concentration should be determined empirically for each cell type and apoptotic inducer.
20 µMJurkat T-cells, HT-1080 N cellsEffective concentration for inhibiting apoptosis induced by various stimuli.
0.05 µMJURL-MK1 and HL60 cellsSufficient to fully inhibit caspase-3 and -7 activity.
10 µMJURL-MK1 cellsRequired to fully prevent cleavage of PARP-1.
Pre-incubation Time 30 minutes - 1 hourJurkat T-cellsPre-incubation before inducing apoptosis is a common practice.
Inhibition Time 2 - 6 hoursGeneral cell cultureComplete caspase blockade is typically achieved within this timeframe.

Table 2: IC50 Values for Recombinant Caspases

Caspase TargetIC50 Value (nM)NotesReference(s)
Caspase-125 - 400Broad-spectrum inhibition of key initiator and effector caspases.
Caspase-325 - 400
Caspase-825 - 400
Caspase-925 - 400
Caspase-7~10,000
Caspase-10~10,000
Caspase-12~10,000

Experimental Protocols

Protocol 1: Inhibition of Caspase Cleavage in Cultured Cells for Western Blot Analysis

This protocol describes the treatment of cells with this compound to inhibit apoptosis and prepare cell lysates for subsequent Western blot analysis of cleaved caspases.

Materials:

  • This compound (lyophilized)

  • High-purity DMSO

  • Cell culture medium appropriate for the cell line

  • Apoptotic stimulus (e.g., staurosporine, etoposide, TNF-α)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Prepare this compound Stock Solution:

    • Reconstitute the lyophilized this compound in DMSO to a stock concentration of 10 mM. For example, dissolve 1 mg of this compound (MW: ~527 g/mol ) in 190 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight under standard culture conditions.

  • Experimental Treatment:

    • Prepare the following experimental groups:

      • Untreated Control: Cells treated with vehicle (DMSO) only.

      • Apoptotic Stimulus Control: Cells treated with the apoptotic inducer and vehicle.

      • This compound Inhibition: Cells pre-treated with this compound followed by the apoptotic inducer.

      • This compound Control: Cells treated with this compound only.

    • For the inhibition group, pre-incubate the cells with the desired final concentration of this compound (typically 10-40 µM) for 1 hour.

    • Add the apoptotic stimulus to the appropriate wells at a pre-determined effective concentration and incubate for the desired duration to induce apoptosis.

  • Cell Lysis:

    • Following treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well of a 6-well plate) to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein extract) to fresh, pre-chilled microcentrifuge tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading in the subsequent Western blot.

Protocol 2: Western Blot for Detection of Cleaved Caspases

This protocol outlines the steps for detecting cleaved caspases in the prepared cell lysates by Western blotting.

Materials:

  • Protein lysates from Protocol 1

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels (appropriate acrylamide percentage for the target caspase)

  • Electrophoresis running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody specific for the cleaved form of the target caspase (e.g., cleaved caspase-3, cleaved caspase-8)

  • Primary antibody for a loading control (e.g., β-actin, GAPDH, or tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.

    • Add the appropriate volume of Laemmli sample buffer to each protein sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the cleaved caspase of interest in blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Loading Control (Optional but Recommended):

    • To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against a loading control protein. Follow a standard stripping protocol.

    • After stripping, block the membrane again and repeat steps 5-9 with the loading control primary antibody and its corresponding secondary antibody.

Visualization of Pathways and Workflows

Caspase_Activation_Pathways cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA_Damage DNA Damage / Stress Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Pore formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome with Pro-caspase-9 Casp9 Cleaved Caspase-9 Apoptosome->Casp9 Cleavage Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Cleavage Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binding DISC DISC Formation Death_Receptor->DISC Recruitment of FADD & Pro-caspase-8 Casp8 Cleaved Caspase-8 DISC->Casp8 Cleavage Pro_Casp8 Pro-caspase-8 Pro_Casp8->DISC Casp8->Pro_Casp3 Cleavage Casp3 Cleaved Caspase-3 Pro_Casp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis QVD This compound QVD->Casp9 QVD->Casp8 QVD->Casp3

Caption: Caspase activation pathways and points of inhibition by this compound.

Western_Blot_Workflow cluster_groups Experimental Groups cluster_results Expected Western Blot Results start Cell Culture & Treatment Control Untreated Control (Vehicle) start->Control Stimulus Apoptotic Stimulus start->Stimulus Inhibition This compound + Stimulus start->Inhibition Lysis Cell Lysis & Protein Extraction Control->Lysis Stimulus->Lysis Inhibition->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-cleaved caspase) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Result_Control Control: No cleaved caspase band Analysis->Result_Control Result_Stimulus Stimulus: Strong cleaved caspase band Analysis->Result_Stimulus Result_Inhibition Inhibition: Reduced/absent cleaved caspase band Analysis->Result_Inhibition

Caption: Experimental workflow for Western blot analysis of cleaved caspases.

References

Application Notes and Protocols for Q-VD(OMe)-OPh Flow Cytometry with Annexin V/PI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the pan-caspase inhibitor, Q-VD(OMe)-OPh, in conjunction with the Annexin V/Propidium Iodide (PI) flow cytometry assay to study apoptosis. This combination allows for the precise quantification of apoptotic cell populations while simultaneously assessing the efficacy of caspase inhibition.

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis.[1] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2] A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[3]

This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[3] It binds to the catalytic site of a broad range of caspases, effectively blocking the downstream events of the apoptotic cascade. This makes it an invaluable tool for studying the role of caspases in apoptosis and for developing therapeutics that modulate this pathway.

The Annexin V/PI assay is a widely used flow cytometry method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late apoptotic and necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.

By pre-treating cells with this compound before inducing apoptosis and subsequent staining with Annexin V/PI, researchers can effectively demonstrate the caspase-dependence of the observed apoptosis.

Principle of the Assay

The combined assay first involves the pre-incubation of cells with this compound to inhibit caspase activity. Apoptosis is then induced using a stimulus of choice. The cells are subsequently stained with fluorescently labeled Annexin V and PI. Flow cytometric analysis allows for the identification of four distinct cell populations:

  • Annexin V- / PI- : Live, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells.

A reduction in the percentage of Annexin V positive cells in the this compound treated group compared to the untreated control indicates that the induced apoptosis is caspase-dependent.

Signaling Pathway and Assay Principle

apoptosis_pathway Apoptosis Signaling and Detection cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Events cluster_3 Detection by Flow Cytometry Apoptotic Stimulus Apoptotic Stimulus Procaspases Procaspases Apoptotic Stimulus->Procaspases Active Caspases Active Caspases Procaspases->Active Caspases Activation PS Translocation PS Translocation Active Caspases->PS Translocation Membrane Permeability Membrane Permeability Active Caspases->Membrane Permeability This compound This compound This compound->Active Caspases Inhibition Annexin V Binding Annexin V Binding PS Translocation->Annexin V Binding PI Entry PI Entry Membrane Permeability->PI Entry

Caption: Apoptosis pathway and detection points.

Data Presentation

The following tables summarize representative quantitative data from Annexin V/PI staining experiments. Table 1 provides hypothetical data illustrating the dose-dependent effect of an apoptosis inducer, while Table 2 shows the inhibitory effect of this compound.

Table 1: Dose-Dependent Induction of Apoptosis

Treatment GroupConcentrationViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control-95 ± 2.53 ± 1.22 ± 0.8
Apoptosis Inducer X10 nM85 ± 3.110 ± 2.05 ± 1.5
Apoptosis Inducer X50 nM60 ± 4.525 ± 3.515 ± 2.8
Apoptosis Inducer X100 nM30 ± 5.245 ± 4.125 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of Apoptosis by this compound

Treatment GroupApoptosis Inducer (Concentration)This compound (20 µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Untreated Control--96 ± 2.12 ± 0.92 ± 0.7
Apoptosis InducerCamptothecin (20 µM)-58 ± 4.837 ± 3.95 ± 1.3
Inhibitor Control-+95 ± 2.33 ± 1.12 ± 0.9
Inducer + InhibitorCamptothecin (20 µM)+94 ± 2.64 ± 1.42 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments, inspired by data showing this compound reduces apoptosis to control levels.

Experimental Protocols

Materials
  • This compound (dissolved in DMSO to make a 10 mM stock solution)

  • Apoptosis-inducing agent

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Deionized water

  • Suspension or adherent cells

  • Flow cytometer

Experimental Workflow

experimental_workflow Experimental Workflow Cell_Seeding 1. Seed Cells QVD_Pretreatment 2. Pre-treat with this compound Cell_Seeding->QVD_Pretreatment Induce_Apoptosis 3. Induce Apoptosis QVD_Pretreatment->Induce_Apoptosis Harvest_Cells 4. Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Stain_Cells 5. Stain with Annexin V and PI Harvest_Cells->Stain_Cells Analyze 6. Analyze by Flow Cytometry Stain_Cells->Analyze

Caption: Step-by-step experimental workflow.

Detailed Protocol

1. Cell Preparation and Treatment a. Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel. b. For the inhibitor-treated group, pre-incubate the cells with this compound at a final concentration of 10-100 µM for 30 minutes to 1 hour at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. c. Induce apoptosis using the desired method. Include appropriate controls:

  • Untreated cells (negative control)
  • Cells treated with the apoptosis inducer only (positive control)
  • Cells treated with this compound only (inhibitor control)
  • Cells treated with vehicle (e.g., DMSO) only d. Incubate for the time required to induce apoptosis.

2. Cell Harvesting and Washing a. For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes. b. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to preserve membrane integrity. Collect the cells and centrifuge as above. c. Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

3. Staining a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC (or other conjugate) to each tube. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Annexin V Binding Buffer to each tube. g. Add 5 µL of PI staining solution. h. Keep the samples on ice and protected from light until analysis.

4. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour). b. Set up appropriate controls for compensation and gating:

  • Unstained cells
  • Cells stained with Annexin V-FITC only
  • Cells stained with PI only c. Collect data for a sufficient number of events (e.g., 10,000-20,000 cells). d. Analyze the data to quantify the percentage of cells in each of the four populations.

Quadrant Analysis Logic

Caption: Gating strategy for flow cytometry data.

Troubleshooting and Considerations

  • High Background Staining: Ensure complete removal of culture medium by washing cells thoroughly with PBS. Serum proteins can interfere with staining.

  • False Positives: Some cell types may have high endogenous RNA content, leading to false positive PI staining. Consider RNase A treatment if this is suspected.

  • DMSO Toxicity: The final concentration of DMSO from the this compound stock should not exceed 0.2% to avoid cellular toxicity.

  • Time Sensitivity: Apoptosis is a dynamic process. Analyze samples promptly after staining to ensure accurate results.

  • Detachment of Adherent Cells: Use gentle, non-enzymatic methods to avoid inducing membrane damage, which can lead to false positive results.

By following these detailed protocols and application notes, researchers can effectively employ this compound and Annexin V/PI flow cytometry to investigate caspase-dependent apoptosis in a variety of experimental systems.

References

Application Notes: Utilizing Q-VD(OMe)-OPh as a Negative Control in TUNEL Assays to Delineate Caspase-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely adopted method for the detection of DNA fragmentation, a key hallmark of late-stage apoptosis.[1] This technique identifies free 3'-hydroxyl ends of DNA generated by caspase-activated DNases (CAD).[1] While highly effective, the TUNEL assay can also produce positive signals in response to non-apoptotic DNA damage, such as that occurring during necrosis.[1] To enhance the specificity of apoptosis detection and to investigate the underlying cellular mechanisms, it is often crucial to differentiate between caspase-dependent and caspase-independent cell death pathways.

Q-VD(OMe)-OPh is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[2][3] It effectively blocks the activity of a broad range of caspases, including the key executioner caspases-3, -8, and -9, which are central to the apoptotic cascade. By preventing caspase activation, this compound inhibits the downstream events of apoptosis, including DNA fragmentation. Therefore, the combined use of this compound with the TUNEL assay provides a robust strategy to confirm that the observed DNA fragmentation is a consequence of caspase-mediated apoptosis. A significant reduction in TUNEL-positive cells following treatment with this compound is strong evidence for a caspase-dependent apoptotic pathway.

Core Applications:

  • Validation of Apoptosis: Confirming that a TUNEL-positive signal is a result of bona fide, caspase-dependent apoptosis.

  • Mechanism of Action Studies: Elucidating whether a novel drug candidate induces cell death via a caspase-dependent pathway.

  • Distinguishing Apoptosis from Necrosis: Reducing false-positive TUNEL signals that may arise from necrotic cell death.

  • Negative Control: Serving as a reliable negative control in experimental setups designed to quantify apoptosis.

Principle of Combined Application

The methodology involves comparing the percentage of TUNEL-positive cells in a population treated with an apoptotic stimulus (e.g., staurosporine) with a parallel culture co-treated with the same stimulus and this compound. A statistically significant decrease in the percentage of TUNEL-positive cells in the co-treated group indicates that the apoptosis is caspase-dependent.

Data Presentation

The following table summarizes representative quantitative data from a study on human neutrophils, demonstrating the efficacy of this compound in preventing apoptotic DNA fragmentation as measured by the TUNEL assay.

Treatment GroupTime Point% TUNEL-Positive Cells (Mean ± SD)
Untreated Control24 hours48.4% ± 19.9%
Untreated Control48 hours68.4% ± 11.2%
This compound (10 µM)24-48 hours< 5%

Data adapted from "Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function".

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 DNA Fragmentation & Detection Stimulus e.g., Staurosporine, Chemotherapeutics Procaspases Procaspases (e.g., Procaspase-3, -8, -9) Stimulus->Procaspases activates ActiveCaspases Active Caspases Procaspases->ActiveCaspases cleavage CAD Caspase-Activated DNase (CAD) ActiveCaspases->CAD activates DNA_Frag DNA Fragmentation (Free 3'-OH ends) CAD->DNA_Frag cleaves DNA TUNEL TUNEL Assay: TdT labels 3'-OH ends with fluorescent dUTPs DNA_Frag->TUNEL detected by Inhibitor This compound Inhibitor->ActiveCaspases inhibits

Caption: Caspase-dependent apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 TUNEL Staining cluster_3 Data Acquisition & Analysis A 1. Seed cells and allow to adhere B 2. Pre-incubate with This compound (10-40 µM) or vehicle control A->B C 3. Induce apoptosis (e.g., Staurosporine) B->C D 4. Incubate for desired time period C->D E 5. Harvest cells D->E F 6. Fix with 4% PFA E->F G 7. Permeabilize with 0.1% Triton X-100 F->G H 8. Incubate with TdT reaction mix G->H I 9. Add fluorescently labeled dUTPs H->I J 10. Counterstain nuclei (e.g., DAPI) I->J K 11. Image with fluorescence microscope or flow cytometer J->K L 12. Quantify percentage of TUNEL-positive cells K->L

Caption: Experimental workflow for TUNEL assay in combination with this compound.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.

  • Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.

  • TUNEL Assay Kit: Utilize a commercial TUNEL assay kit and prepare reagents according to the manufacturer's instructions. This typically includes an Equilibration Buffer, TdT Reaction Mix (containing the TdT enzyme and labeled dUTPs), and a Stop/Wash Buffer.

  • Nuclear Counterstain: 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 in PBS.

Cell Culture and Treatment Protocol
  • Cell Seeding: Seed adherent cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment. For suspension cells, seed in a multi-well plate at an appropriate density.

  • Pre-treatment with this compound:

    • For the inhibitor-treated group, add this compound stock solution to the culture medium to a final concentration of 10-40 µM. The optimal concentration may need to be determined empirically based on the cell type and apoptotic stimulus.

    • For the control and apoptosis-induced groups, add an equivalent volume of DMSO (vehicle control) to the culture medium.

    • Incubate the cells for 1-2 hours at 37°C in a humidified CO2 incubator.

  • Induction of Apoptosis:

    • To the apoptosis-induced and inhibitor-treated wells, add the apoptotic stimulus (e.g., 0.2-1 µM staurosporine) to the final desired concentration.

    • Do not add the apoptotic stimulus to the negative control wells.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 3, 6, 12, or 24 hours) to allow for the induction of apoptosis.

TUNEL Staining Protocol (for Adherent Cells on Coverslips)
  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS to each well and incubate for 15-30 minutes at room temperature.

  • Permeabilization:

    • Aspirate the fixation buffer and wash the cells twice with PBS.

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 5-15 minutes on ice.

    • Wash the cells twice with PBS.

  • Positive and Negative Controls:

    • Positive Control: Treat a coverslip with DNase I (1 µg/mL) for 15-30 minutes before the labeling step to induce DNA breaks in all cells.

    • Negative Control: Prepare a sample that omits the TdT enzyme from the reaction mix to control for non-specific binding of the fluorescent label.

  • TdT Labeling Reaction:

    • (Optional) Incubate the cells with the kit's Equilibration Buffer for 10 minutes at room temperature.

    • Carefully remove the buffer and add the prepared TdT Reaction Mix to each coverslip.

    • Incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Stopping the Reaction:

    • Aspirate the TdT Reaction Mix.

    • Add the Stop/Wash Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Detection and Counterstaining:

    • If using an indirect detection method (e.g., BrdU), incubate with the corresponding fluorescently-labeled antibody as per the kit's instructions.

    • Wash the cells twice with PBS.

    • Incubate with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes at room temperature, protected from light.

  • Mounting and Visualization:

    • Wash the coverslips twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize using a fluorescence microscope with appropriate filters. TUNEL-positive cells will exhibit nuclear fluorescence, which can be quantified and compared across the different treatment groups.

Data Analysis and Interpretation
  • Image Acquisition: Capture multiple random fields of view for each coverslip to ensure representative data.

  • Quantification: For each field, count the number of TUNEL-positive nuclei and the total number of nuclei (as determined by the DAPI or Hoechst stain).

  • Calculation: The percentage of apoptotic cells is calculated as: (Number of TUNEL-positive nuclei / Total number of nuclei) x 100.

  • Interpretation: A significant reduction in the percentage of TUNEL-positive cells in the group co-treated with the apoptotic stimulus and this compound, compared to the group treated with the stimulus alone, confirms that the apoptosis is caspase-dependent. The residual TUNEL positivity in the presence of this compound may indicate caspase-independent cell death pathways.

References

Preparing Q-VD(OMe)-OPh Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD(OMe)-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent programmed cell death mediated by caspases.[1][3] This inhibitor demonstrates greater stability in aqueous environments and higher efficacy with lower cytotoxicity compared to first-generation pan-caspase inhibitors like Z-VAD-FMK. This compound effectively inhibits a broad spectrum of caspases, including caspases-1, -3, -7, -8, -9, -10, and -12, with IC50 values ranging from 25 to 400 nM. Its ability to cross the blood-brain barrier further extends its utility to neurological research.

These application notes provide a detailed protocol for the preparation, storage, and application of a this compound stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound due to its high solubility.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight527 g/mol
FormulaC₂₆H₂₅F₂N₃O₆
Purity≥98% by HPLC
AppearanceOff-white solid

Table 2: Solubility of this compound

SolventSolubilityReferences
DMSO≥26.35 mg/mL
Ethanol≥97.4 mg/mL
WaterInsoluble

Table 3: Recommended Concentrations for Experimental Use

ApplicationConcentration RangeReferences
Stock Solution in DMSO10-20 mM
In Vitro Working Concentration10-100 µM
In Vivo Dosage (mice)10-120 mg/kg

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory applications.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (>99.9%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-warm the this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 527 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 527 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 190 µL

  • Dissolution:

    • Carefully add 190 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. A clear solution should be obtained.

    • For compounds that are difficult to dissolve, gentle warming at 37°C or sonication can be employed to aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C. The solid form is stable for at least 12 months when stored as directed. The DMSO stock solution is stable for up to 6 months at ≤ -20°C. Do not store aqueous solutions for more than one day.

Protocol 2: Application of this compound in a Cell-Based Apoptosis Assay

This protocol provides a general workflow for using the this compound stock solution to inhibit apoptosis in a cell culture experiment.

Materials:

  • Cells of interest cultured in appropriate medium

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagents (e.g., Annexin V/PI staining kit)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere overnight.

  • Pre-treatment with this compound:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in fresh cell culture medium to the desired final concentration (typically 10-40 µM).

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • As a control, treat a set of wells with medium containing the same concentration of DMSO as the this compound treated wells (vehicle control).

    • Incubate the cells for 1-2 hours to allow for inhibitor uptake.

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent to the appropriate wells at a predetermined concentration.

    • Include a positive control (cells treated with the apoptosis inducer and vehicle) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).

  • Assessment of Apoptosis:

    • Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Alternatively, other methods such as caspase activity assays or Western blotting for cleaved PARP can be used to assess the efficacy of apoptosis inhibition.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_assay Cell-Based Apoptosis Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C aliquot->store treat Treat with this compound store->treat Use Stock Solution seed Seed Cells seed->treat induce Induce Apoptosis treat->induce analyze Analyze Apoptosis induce->analyze

Caption: Workflow for this compound stock preparation and use.

signaling_pathway Mechanism of Action: this compound Inhibition of Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway stim_int Apoptotic Stimuli (e.g., DNA damage) mito Mitochondria stim_int->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 cas3 Caspase-3 cas9->cas3 stim_ext Death Ligands (e.g., TNF-α, FasL) receptor Death Receptors stim_ext->receptor disc DISC Formation receptor->disc cas8 Caspase-8 disc->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis qvd This compound qvd->cas9 qvd->cas8 qvd->cas3

Caption: this compound inhibits intrinsic and extrinsic apoptosis pathways.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Q-VD(OMe)-OPh, a potent, irreversible, and cell-permeable pan-caspase inhibitor, has emerged as a critical tool in apoptosis research. Its ability to broadly inhibit caspase activity with low toxicity makes it an invaluable compound for studying the role of apoptosis in various physiological and pathological processes in vivo.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo use of this compound, including recommended dosages, administration routes, and experimental workflows.

Mechanism of Action

This compound, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, functions by irreversibly binding to the catalytic site of a broad spectrum of caspases, the key executioners of apoptosis.[1] This inhibition prevents the downstream signaling cascade that leads to programmed cell death. It has been shown to be more effective and less toxic than previous generations of caspase inhibitors like Z-VAD-FMK. Its broad specificity makes it a powerful tool for investigating the general role of caspase-mediated apoptosis in various disease models.

Signaling Pathway Inhibition by this compound

G Mechanism of this compound Action cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade Intrinsic Pathway\n(e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Initiator Caspases\n(Caspase-8, 9) Initiator Caspases (Caspase-8, 9) Intrinsic Pathway\n(e.g., DNA damage)->Initiator Caspases\n(Caspase-8, 9) Extrinsic Pathway\n(e.g., FasL) Extrinsic Pathway (e.g., FasL) Extrinsic Pathway\n(e.g., FasL)->Initiator Caspases\n(Caspase-8, 9) Executioner Caspases\n(Caspase-3, 7) Executioner Caspases (Caspase-3, 7) Initiator Caspases\n(Caspase-8, 9)->Executioner Caspases\n(Caspase-3, 7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, 7)->Apoptosis QVD This compound QVD->Initiator Caspases\n(Caspase-8, 9) QVD->Executioner Caspases\n(Caspase-3, 7)

Caption: Inhibition of caspase cascade by this compound.

Recommended In Vivo Dosages and Administration

The optimal dosage of this compound can vary depending on the animal model, the specific disease being studied, and the desired therapeutic window. However, based on published studies, a general dosage range can be recommended.

Summary of In Vivo Dosages
Animal ModelRecommended DoseAdministration RouteVehicleKey FindingsReference
Mice 20 mg/kgIntraperitoneal (IP)80-100% DMSOGeneral recommended starting dose.
Mice Up to 120 mg/kgIntraperitoneal (IP)80-100% DMSONo toxic effects reported at higher doses.
Rats 1 mg/kgIntraperitoneal (IP)Not SpecifiedNeuroprotective in a model of neonatal stroke.
Rats Not SpecifiedNot SpecifiedNot SpecifiedReduced apoptosis and improved function after spinal cord injury.
Rhesus Macaques 20 and 40 mg/kgNot SpecifiedNot SpecifiedPrevented T cell death in SIV-infected models.

Note: It is crucial for researchers to empirically determine the optimal dose for their specific animal model and experimental conditions.

Detailed Experimental Protocol: Intraperitoneal Administration in Mice

This protocol provides a step-by-step guide for the preparation and intraperitoneal (IP) injection of this compound in mice, based on the commonly recommended 20 mg/kg dosage.

Materials:
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile insulin syringes with a 28-30 gauge needle

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Protocol:
  • Animal Weighing: Accurately weigh each mouse to determine the precise amount of this compound solution to be administered.

  • Stock Solution Preparation:

    • It is recommended to prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock can be made by dissolving 1 mg of this compound (MW: ~513.6 g/mol ) in approximately 195 µL of DMSO.

    • Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Based on the 20 mg/kg dose, calculate the required volume of the stock solution for each animal or for a batch of animals.

    • Example Calculation for a 25g mouse:

      • Dose: 20 mg/kg = 0.02 mg/g

      • Required amount: 0.02 mg/g * 25 g = 0.5 mg

      • If using a 10 mM stock (~5.14 mg/mL), the volume to inject would be approximately 97 µL.

    • Important: The final injection volume should be carefully considered to avoid discomfort to the animal. Typically, for mice, an IP injection volume of 100-200 µL is well-tolerated. Adjust the concentration of the working solution if necessary to achieve an appropriate injection volume. For some applications, the stock solution may be diluted with sterile saline or PBS, but the solubility of this compound in aqueous solutions is poor. The vehicle is often 80-100% DMSO.

  • Intraperitoneal Injection:

    • Properly restrain the mouse.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn, confirming the needle is in the peritoneal cavity.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Experimental Workflow Diagram

G In Vivo Administration Workflow for this compound A Weigh Animal B Calculate Required Dose A->B C Prepare Working Solution from DMSO Stock B->C D Draw Solution into Sterile Syringe C->D E Properly Restrain Animal D->E F Perform Intraperitoneal Injection E->F G Monitor Animal Post-Injection F->G

Caption: Step-by-step workflow for in vivo administration.

Important Considerations and Best Practices

  • Solubility: this compound is highly soluble in DMSO but has poor solubility in aqueous solutions. It is critical to ensure the compound is fully dissolved before administration.

  • Toxicity: While this compound is reported to have low toxicity, it is essential to monitor animals for any signs of distress, especially when using higher doses or prolonged treatment regimens. A vehicle-only control group is crucial to account for any effects of the DMSO.

  • Pharmacokinetics: The timing of administration relative to the induction of apoptosis is critical. The pharmacokinetic properties of this compound should be considered when designing the experimental timeline.

  • Blood-Brain Barrier: this compound is capable of crossing the blood-brain barrier, making it suitable for neurological studies.

  • Controls: Always include appropriate control groups in your experimental design, including a vehicle control (DMSO) and a positive control for apoptosis induction if applicable.

Conclusion

This compound is a powerful and versatile tool for the in vivo study of apoptosis. By following these guidelines and protocols, researchers can effectively utilize this pan-caspase inhibitor to investigate the role of programmed cell death in a wide range of biological systems and disease models. Careful dose optimization and adherence to proper experimental technique are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Inhibiting Apoptosis in Primary Neurons with Q-VD(OMe)-OPh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Q-VD(OMe)-OPh, a potent and non-toxic pan-caspase inhibitor, to prevent apoptosis in primary neuronal cultures. This document includes detailed protocols for the preparation and application of this compound, methods for assessing its efficacy, and a summary of its neuroprotective effects.

Introduction

Apoptosis, or programmed cell death, is a crucial process in the development and homeostasis of the central nervous system. However, its dysregulation is a key factor in various neurodegenerative diseases and neuronal injury. A central component of the apoptotic machinery is the caspase family of proteases. This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a third-generation, irreversible, broad-spectrum caspase inhibitor that offers significant advantages over earlier inhibitors, such as Z-VAD-FMK.[1][2] Its high potency, cell permeability, ability to cross the blood-brain barrier, and lack of toxicity at effective concentrations make it an ideal tool for neuroprotection studies in primary neurons.[3][4][5]

Mechanism of Action

This compound functions by irreversibly binding to the catalytic site of caspases, thereby preventing the proteolytic cascade that leads to apoptotic cell death. It effectively inhibits both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), thus blocking apoptosis mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its IC50 values for key caspases range from 25 to 400 nM.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting apoptosis in primary neurons.

Experiment Cell Type Apoptotic Inducer This compound Concentration Inhibition of Apoptosis (%) Reference
Cleaved Caspase-3 ExpressionPrimary Cortical NeuronsStaurosporine (100 nM)10 µMStatistically significant reduction in CC3+ cells
Cell Viability AssayPrimary Cortical NeuronsWest Nile Virus (WNV)20 µM or 50 µM~21% increase in cell viability
TUNEL StainingPrimary Cortical NeuronsWest Nile Virus (WNV)50 µMSignificant decrease in TUNEL-positive cells
Parameter Control (Apoptotic Stimulus) This compound Treated Notes Reference
Cleaved Caspase-3 Positive CellsHighSignificantly ReducedImmunofluorescence staining shows a marked decrease in the number of cells expressing active caspase-3.
Neuronal ViabilityDecreasedSignificantly IncreasedAssays measuring cell viability demonstrate a protective effect of this compound against virus-induced neuronal death.
DNA Fragmentation (TUNEL)HighSignificantly ReducedThe number of TUNEL-positive neurons, indicating DNA fragmentation, is substantially lower in the presence of the inhibitor.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reconstitution: Dissolve lyophilized this compound in sterile DMSO to create a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 1.0 mg of this compound (MW: 513.5 g/mol ) in 195 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 12 months.

2. Inhibition of Apoptosis in Primary Neurons

This protocol provides a general guideline for treating primary neurons with this compound to inhibit apoptosis.

  • Cell Culture: Culture primary neurons (e.g., cortical, hippocampal) using standard protocols. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

  • Induction of Apoptosis: Induce apoptosis using a desired stimulus (e.g., staurosporine, glutamate, trophic factor withdrawal).

  • Treatment with this compound:

    • Pre-treatment is often recommended. Add this compound to the culture medium 30-60 minutes prior to the addition of the apoptotic stimulus.

    • The final working concentration typically ranges from 10 µM to 50 µM. The optimal concentration should be determined empirically for each neuronal type and apoptotic inducer.

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

  • Incubation: Incubate the cultures for the desired period, depending on the apoptotic stimulus and the experimental endpoint.

3. Assessment of Apoptosis

Several methods can be used to quantify the extent of apoptosis and the neuroprotective effect of this compound.

a. Immunofluorescence for Cleaved Caspase-3

This method detects the active form of caspase-3, a key executioner caspase.

  • Fixation: Fix the neuronal cultures with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-20 minutes.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of cleaved caspase-3 positive neurons.

b. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation and Permeabilization: Follow the same steps as for immunofluorescence.

  • TUNEL Reaction:

    • Equilibrate the cells in TdT reaction buffer for 10 minutes at room temperature.

    • Prepare the TdT reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., EdUTP, BrdUTP).

    • Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • If using a fluorescently labeled dUTP, proceed to imaging.

    • If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled anti-hapten antibody.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive neurons.

Mandatory Visualizations

cluster_workflow Experimental Workflow Culture Primary Neuron Culture (7-14 DIV) Treat Treat with this compound (10-50 µM) Culture->Treat Pre-incubation (30-60 min) Induce Induce Apoptosis (e.g., Staurosporine) Incubate Incubate Induce->Incubate Treat->Induce Assess Assess Apoptosis (Cleaved Caspase-3, TUNEL) Incubate->Assess

Caption: Experimental workflow for inhibiting apoptosis in primary neurons.

cluster_pathways Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Ligand Binding & DISC formation ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Stress Signal Apoptosome Apoptosome CytochromeC->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis (DNA fragmentation, cell death) ActiveCaspase3->Apoptosis Inhibitor This compound Inhibitor->ActiveCaspase8 Inhibits Inhibitor->ActiveCaspase9 Inhibits Inhibitor->ActiveCaspase3 Inhibits

Caption: Inhibition of apoptotic signaling pathways by this compound.

References

Application Notes and Protocols for Co-treatment with Q-VD(OMe)-OPh and Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD(OMe)-OPh is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research.[1][2] Its ability to block caspase-mediated cell death with high specificity and low toxicity makes it an invaluable tool for elucidating the role of apoptosis in various biological processes and disease models.[2] A critical application of this compound is in co-treatment studies with therapeutic agents to investigate mechanisms of drug action, dissect cell death pathways, and explore potential combination therapies. These notes provide detailed protocols and data for co-treatment studies involving this compound with other drugs, including chemotherapeutics and differentiation agents.

Key Applications of Co-treatment

  • Mechanism of Action Studies: Determining whether a novel drug induces apoptosis by observing if this compound can rescue cells from drug-induced death.

  • Distinguishing Cell Death Pathways: Differentiating between caspase-dependent apoptosis and other forms of cell death such as necroptosis or autophagy.

  • Modulating Therapeutic Responses: Investigating whether inhibiting apoptosis can enhance the efficacy of other treatments, such as differentiation therapy in cancer.

Data Presentation

Table 1: Inhibition of Camptothecin-Induced Apoptosis by this compound in Jurkat Cells
Treatment Group% Apoptotic Cells (Annexin V+/7-AAD+)
Untreated Control~1%
Camptothecin (20 µM)~37%
This compound (20 µM) + Camptothecin (20 µM)~1%

Data summarized from a flow cytometry analysis of apoptosis in Jurkat cells.[3]

Table 2: Effect of this compound on Doxorubicin and Cardamonin-Induced Cytotoxicity in A375 Melanoma Cells
Treatment GroupEffect on Cell Viability
Doxorubicin + CardamoninSignificant decrease in cell viability
This compound + Doxorubicin + CardamoninPartial but significant rescue of cytotoxicity

This table summarizes findings from an MTT assay, indicating that the cytotoxicity of the doxorubicin and cardamonin combination is at least partially mediated by apoptosis.[4]

Table 3: Enhancement of Vitamin D Analog-Induced Differentiation in AML Blasts by this compound
Treatment GroupEffect on Monocytic Differentiation (CD11b/CD14 expression)
Vitamin D Analog (e.g., 1,25D, PRI-1906, PRI-2191)Induction of differentiation
This compoundInduction of differentiation
This compound + Vitamin D AnalogEnhanced differentiation compared to single agents

This table is based on ex vivo studies with AML patient blasts, where differentiation was assessed by flow cytometry for the expression of monocytic markers.

Experimental Protocols

Protocol 1: Assessment of Apoptosis Inhibition by Annexin V/PI Staining and Flow Cytometry

This protocol is adapted for a co-treatment study to determine if a test compound induces apoptosis.

Materials:

  • Test compound

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in culture medium. A final concentration of 10-20 µM is a common starting point.

    • For the "co-treatment" and "this compound only" groups, replace the medium with the this compound-containing medium.

    • Incubate the cells for 30 minutes to 1 hour prior to adding the test compound.

  • Treatment with Test Compound:

    • Prepare working solutions of the test compound in culture medium.

    • Add the test compound to the "co-treatment" and "test compound only" wells.

    • Include an "untreated control" group that receives vehicle only.

  • Incubation: Incubate the cells for a predetermined time, based on the known or expected kinetics of the test compound (e.g., 5 to 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 2: Cell Viability Assessment by MTT or WST-1 Assay

This protocol assesses the impact of inhibiting apoptosis on the overall cytotoxicity of a drug combination.

Materials:

  • Test compounds

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Co-treatment: Add the test compounds and/or this compound to the respective wells. Include single-agent and untreated controls.

  • Incubation: Incubate for the desired duration (e.g., 24-96 hours).

  • Addition of Reagent:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight.

    • For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Workflows

Signaling Pathway Diagram: this compound and Vitamin D Analogs in AML Differentiation

AML_Differentiation cluster_drugs Co-treatment cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Vitamin D Analog Vitamin D Analog VDR Vitamin D Receptor Vitamin D Analog->VDR This compound This compound Caspases Caspases This compound->Caspases Inhibition HPK1 Hematopoietic Progenitor Kinase 1 VDR->HPK1 Upregulation JNK c-Jun N-terminal Kinase HPK1->JNK cJun c-Jun JNK->cJun Transcription Factors Monocytic Differentiation Transcription Factors cJun->Transcription Factors Activation Differentiation Enhanced Monocytic Differentiation (CD11b+/CD14+) Transcription Factors->Differentiation Caspases->HPK1 Cleavage (Inhibition of Differentiation)

Caption: HPK1 signaling in AML differentiation co-treatment.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Seed Cells Pre-treatment Pre-treat with this compound (30-60 min) Cell_Culture->Pre-treatment Treatment Add Test Compound(s) Pre-treatment->Treatment Incubation Incubate (e.g., 24-48h) Treatment->Incubation Flow_Cytometry Apoptosis Assay (Annexin V/PI) Incubation->Flow_Cytometry Viability_Assay Cell Viability Assay (MTT/WST-1) Incubation->Viability_Assay Western_Blot Protein Analysis (e.g., Cleaved PARP, Caspase-3) Incubation->Western_Blot Quantitative_Analysis Quantify Apoptosis Rates and Cell Viability Flow_Cytometry->Quantitative_Analysis Viability_Assay->Quantitative_Analysis Mechanism_Determination Determine Role of Apoptosis in Drug Action Western_Blot->Mechanism_Determination Quantitative_Analysis->Mechanism_Determination

Caption: General workflow for co-treatment studies.

References

Application Notes and Protocols for Long-Term Cell Culture with Q-VD(OMe)-OPh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD(OMe)-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in cell biology research to prevent apoptosis, or programmed cell death. Unlike earlier generations of caspase inhibitors, this compound exhibits high specificity, low cytotoxicity, and superior stability, making it an invaluable tool for long-term cell culture experiments where maintaining cell viability is crucial.[1][2] These application notes provide a comprehensive guide to the use of this compound in long-term cell culture, including detailed protocols, quantitative data, and visualizations of the underlying biological pathways.

This compound functions by irreversibly binding to the catalytic site of a broad spectrum of caspases, the key effector enzymes in the apoptotic cascade.[3][4] This inhibition effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Its minimal off-target effects and lack of toxicity, even at high concentrations, make it particularly suitable for extended experimental timelines.[5]

Applications in Long-Term Cell Culture

The ability of this compound to sustain cell viability over extended periods opens up numerous research avenues:

  • Studying Chronic Disease Models: In vitro models of chronic diseases often require maintaining cell cultures for weeks or months. This compound can prevent premature cell death due to culture-induced stress, allowing for more physiologically relevant studies.

  • Investigating Drug Efficacy and Toxicity: When assessing the long-term effects of a drug candidate, it is essential to distinguish between drug-induced apoptosis and non-specific cell death. This compound can be used to specifically inhibit apoptosis, helping to elucidate the precise mechanism of drug action.

  • Enhancing Protein Production: In biopharmaceutical production, maintaining the viability of producer cell lines is critical for maximizing protein yield. The addition of this compound to the culture medium can extend the productive lifespan of these cells.

  • Facilitating the Culture of Primary Cells: Primary cells, especially neurons, are often difficult to maintain in culture for extended periods. This compound can significantly improve their long-term survival, enabling more in-depth studies of their biology.

  • Investigating Non-Apoptotic Roles of Caspases: By inhibiting caspase activity, researchers can explore the non-apoptotic functions of these enzymes in processes such as cell differentiation, proliferation, and inflammation.

Data Presentation

The following tables summarize the quantitative data on the efficacy and use of this compound in cell culture.

ParameterValueCell Type(s)DurationReference
In Vitro Working Concentration 10 - 100 µMVariousAssay-dependent
20 µMJurkat cells5 hours
10 µMHuman neutrophils5 days
IC₅₀ for Caspases 25 - 400 nMRecombinant caspases 1, 3, 8, 9, 10, 12N/A
Caspase-3/7 Inhibition >95%Not specified4 hours
Stock Solution Stability (in DMSO) 6 monthsN/Aat ≤ -20°C
ExperimentCell TypeThis compound ConcentrationObservationDurationReference
Apoptosis InhibitionJurkat Cells20 µMReduced camptothecin-induced apoptosis from ~37% to ~1%5 hours
Extended Lifespan and FunctionHuman Neutrophils10 µMPrevented apoptosis and maintained phagocytosis, chemotaxis, and ROS productionAt least 5 days
NeuroprotectionPrimary Cortical Neurons100 µMPreserved nuclear morphology and neurite integrity after serum deprivation24 hours
Stem Cell DifferentiationHuman iPSCs10 µMBlocked apoptosis-dependent epithelial-mesenchymal transition (EMT)48 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, add 195 µL of DMSO to 1 mg of this compound (MW: 513.77 g/mol ).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for up to 6 months when stored properly.

Protocol 2: Long-Term Maintenance of Adherent Cell Cultures with this compound

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or other cell detachment solution

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Seeding:

    • Culture cells according to standard protocols until they reach the desired confluency for passaging.

    • Detach the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.

    • Determine the viable cell concentration using a hemocytometer and trypan blue exclusion.

    • Seed the cells into new culture vessels at the desired density.

  • Addition of this compound:

    • Immediately after seeding, add this compound to the culture medium to the desired final concentration (typically 10-20 µM).

    • Ensure the final concentration of DMSO in the culture medium does not exceed 0.2% to avoid solvent-induced toxicity.

    • Gently swirl the culture vessel to ensure even distribution of the inhibitor.

  • Long-Term Culture and Maintenance:

    • Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO₂).

    • Medium Changes and Inhibitor Replenishment: For long-term cultures, it is recommended to perform a complete medium change every 2-3 days. With each medium change, replenish the this compound to maintain a consistent inhibitory concentration.

    • Monitoring Cell Health: Regularly monitor the cells for any morphological changes, confluency, and signs of stress.

    • Assessing Viability and Proliferation: At desired time points, perform cell viability assays (e.g., MTT, CellTiter-Glo) and cell proliferation assays (e.g., cell counting, BrdU incorporation) to quantify the long-term effects of this compound.

  • Subculturing:

    • When the cells reach approximately 80-90% confluency, subculture them as described in step 1.

    • Re-add this compound to the new cultures as described in step 2.

Protocol 3: Assessment of Apoptosis Inhibition in Long-Term Cultures

Materials:

  • Cells cultured with and without this compound

  • Apoptosis-inducing agent (optional, as a positive control)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • At selected time points during the long-term culture, harvest the cells (both floating and adherent) from the culture vessels.

    • Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the apoptosis detection kit.

  • Staining:

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in the this compound-treated and untreated cultures.

Visualizations

Apoptosis Signaling Pathways Inhibited by this compound

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase37 Pro-caspase-3, -7 Caspase8->Procaspase37 CellularStress Cellular Stress (e.g., DNA damage) BaxBak Bax/Bak Activation CellularStress->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase37 Caspase37 Caspase-3, -7 Procaspase37->Caspase37 Activation Substrates Cellular Substrates (e.g., PARP, lamins) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis QVD This compound QVD->Caspase8 QVD->Caspase9 QVD->Caspase37

Caption: this compound inhibits key caspases in both intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Long-Term Cell Culture with this compound

G Long-Term Culture Workflow start Start prep_cells Prepare Single-Cell Suspension start->prep_cells count_cells Count Viable Cells prep_cells->count_cells seed_cells Seed Cells into Culture Vessel count_cells->seed_cells add_qvd Add this compound to Medium seed_cells->add_qvd incubate Incubate at 37°C, 5% CO₂ add_qvd->incubate monitor Monitor Cell Health and Confluency incubate->monitor medium_change Change Medium and Replenish this compound (every 2-3 days) monitor->medium_change <80% confluency subculture Subculture Cells (at 80-90% confluency) monitor->subculture ≥80% confluency analysis Perform Viability/ Functional Assays monitor->analysis Time point medium_change->incubate subculture->seed_cells end End analysis->end

Caption: Workflow for maintaining cell cultures with this compound over extended periods.

Considerations for Long-Term Caspase Inhibition

While this compound is a powerful tool for preventing apoptosis, it is important to consider the potential consequences of long-term pan-caspase inhibition. Caspases have been implicated in a variety of non-apoptotic processes, including:

  • Cell Differentiation: In some cell types, caspase activity is required for normal differentiation. Long-term inhibition of caspases could therefore alter the differentiation potential of stem or progenitor cells.

  • Cell Proliferation and Cell Cycle Regulation: Caspases can influence cell cycle progression. Chronic inhibition may lead to unforeseen effects on cell proliferation rates.

  • Inflammation: Certain caspases are involved in the inflammatory response. Pan-caspase inhibition could modulate inflammatory signaling in co-culture systems or in response to inflammatory stimuli.

Therefore, it is crucial to include appropriate controls in long-term experiments and to assess not only cell viability but also key cellular functions and markers of differentiation and proliferation to fully understand the effects of this compound in the specific experimental system.

G Potential Non-Apoptotic Effects of Pan-Caspase Inhibition cluster_processes Cellular Processes Potentially Affected QVD This compound (Pan-Caspase Inhibitor) Caspases Caspases QVD->Caspases Inhibition Differentiation Cell Differentiation Proliferation Cell Proliferation Inflammation Inflammatory Signaling Migration Cell Migration Caspases->Differentiation Modulates Caspases->Proliferation Modulates Caspases->Inflammation Modulates Caspases->Migration Modulates

References

Troubleshooting & Optimization

potential off-target effects of Q-VD(OMe)-OPh

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Q-VD(OMe)-OPh. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of this potent pan-caspase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the key effector enzymes in apoptosis.[1][2][3] It is engineered for high potency and low cytotoxicity compared to earlier generations of caspase inhibitors like Z-VAD-FMK.[1][3] Its primary targets are the caspase family of cysteine proteases, and it effectively inhibits the three major apoptotic pathways mediated by caspases.

Q2: Is this compound completely specific for caspases?

A2: While this compound is designed for high specificity towards caspases and is often described as having minimal off-target effects, no inhibitor is entirely specific. The potential for off-target activity, particularly at high concentrations, cannot be completely ruled out without empirical testing in your specific experimental system. Caspases belong to the cysteine protease family, and there is a theoretical possibility of cross-reactivity with other cysteine proteases like cathepsins or calpains, although this has not been extensively documented for this compound.

Q3: The product literature states that this compound is non-toxic. Does this guarantee no off-target effects?

A3: The non-toxic nature of this compound at typical working concentrations refers to a lack of general cellular cytotoxicity. This is a significant advantage, especially for long-term experiments. However, the absence of cytotoxicity does not equate to an absence of off-target pharmacological effects. An off-target interaction may not kill the cell but could still influence signaling pathways or cellular processes, leading to misinterpretation of experimental results.

Q4: I am observing unexpected cellular phenotypes after treatment with this compound that don't seem related to apoptosis inhibition. What could be the cause?

A4: If you are observing unexpected phenotypes, it is prudent to consider the possibility of off-target effects. This is more likely if you are using concentrations at the higher end of the recommended range or in sensitive cellular models. We recommend running a series of control experiments to investigate this possibility. Please refer to the Troubleshooting Guide below for specific protocols.

Q5: How can I be confident that the effects I see are due to caspase inhibition and not off-target activities?

A5: Confidence in your results can be increased by performing thorough control experiments. This includes titrating this compound to the lowest effective concentration, using a negative control compound if available, and employing complementary methods to verify your findings, such as genetic knockdown (siRNA/shRNA) of specific caspases.

Quantitative Data: On-Target Caspase Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various human caspases. These values demonstrate its potent, broad-spectrum activity against its intended targets.

Caspase TargetIC50 Range (nM)Reference(s)
Caspase-125 - 400
Caspase-325 - 400
Caspase-748
Caspase-825 - 400
Caspase-925 - 400
Caspase-1025 - 400
Caspase-1225 - 400

Note: IC50 values can vary depending on the assay conditions.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected Phenotypes or Conflicting Data
  • Symptoms:

    • Observation of cellular effects that are inconsistent with known outcomes of caspase inhibition.

    • Discrepancies between results obtained with this compound and genetic knockdown of caspases.

    • Inhibition of cellular processes that are not thought to be caspase-dependent.

  • Troubleshooting Workflow:

    G A Unexpected Phenotype Observed B Step 1: Verify On-Target Engagement Confirm Caspase Inhibition A->B C Step 2: Titrate Inhibitor Concentration Determine Minimal Effective Dose B->C Caspase inhibition confirmed D Step 3: Run Negative Control Use an Inactive Analog if Available C->D E Step 4: Assess Off-Target Protease Activity Profile Against Other Cysteine Proteases D->E F Step 5: Orthogonal Validation Use siRNA/shRNA to Confirm Phenotype E->F Off-target activity detected E->F No off-target activity detected G Conclusion: Phenotype is Likely Off-Target F->G Phenotype not replicated H Conclusion: Phenotype is On-Target F->H Phenotype replicated

    Caption: Troubleshooting workflow for unexpected results.

Issue 2: Concern About Cathepsin or Calpain Inhibition
  • Symptoms:

    • Your experimental model involves significant activity of other cysteine proteases (e.g., lysosomal stress, calcium dysregulation).

    • You are working with a novel cell type or apoptosis induction method.

  • Preventative Measures & Verification:

    • Literature Review: Check for known roles of cathepsins or calpains in your experimental system.

    • Biochemical Profiling: If possible, test this compound against purified cathepsins and calpains in an in vitro enzymatic assay.

    • Cell-Based Assays: Use specific fluorogenic substrates for cathepsins or calpains in cell lysates treated with this compound to assess for inhibition.

Experimental Protocols

Protocol 1: Determining the Minimal Effective Concentration of this compound

Objective: To find the lowest concentration of this compound that effectively inhibits apoptosis in your specific cell type and with your chosen stimulus, thereby minimizing the risk of off-target effects.

Methodology:

  • Cell Seeding: Plate your cells at the desired density for your apoptosis assay (e.g., Western blot for cleaved PARP, Annexin V staining).

  • Inhibitor Titration: Prepare a series of this compound dilutions in your culture medium. A typical range to test would be 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 20 µM. Include a vehicle-only (DMSO) control.

  • Pre-incubation: Add the different concentrations of this compound to the cells and pre-incubate for 1-2 hours.

  • Apoptosis Induction: Add your apoptotic stimulus (e.g., staurosporine, TNF-α) to all wells except for the untreated control.

  • Incubation: Incubate for the time required to induce a robust apoptotic response.

  • Assay: Perform your chosen apoptosis assay.

  • Analysis: Determine the lowest concentration of this compound that provides maximal inhibition of the apoptotic phenotype. This is your minimal effective concentration for future experiments.

Protocol 2: In-Cell Assay for Off-Target Cysteine Protease Activity

Objective: To assess whether this compound inhibits the activity of other cysteine proteases (e.g., cathepsins) within the cell.

Methodology:

  • Cell Culture and Treatment: Culture your cells and treat them with:

    • Vehicle (DMSO) control

    • Your minimal effective concentration of this compound

    • A high concentration of this compound (e.g., 50-100 µM)

    • A known inhibitor of the off-target protease of interest (positive control, e.g., E-64 for cathepsins).

  • Cell Lysis: After the desired treatment time, wash the cells with cold PBS and lyse them in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Fluorogenic Substrate Assay:

    • In a 96-well plate, add a standardized amount of protein lysate from each treatment group.

    • Add a fluorogenic substrate specific for the off-target protease you are investigating (e.g., a cathepsin B-specific substrate).

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Compare the rate of substrate cleavage in the this compound-treated samples to the vehicle control and the positive control inhibitor. A significant reduction in cleavage rate in the this compound-treated samples would suggest an off-target effect.

Signaling Pathway: Apoptosis and Potential Off-Target Interactions

The following diagram illustrates the primary on-target pathways of this compound and highlights where potential off-target interactions with other cysteine proteases might occur.

G cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Cellular Outcomes cluster_3 Potential Off-Target Pathways Extrinsic Extrinsic Pathway (e.g., TNF-α, FasL) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (e.g., DNA Damage) Casp9 Caspase-9 Intrinsic->Casp9 Casp37 Effector Caspases (Caspase-3, -7) Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Cathepsins Cathepsins (Lysosomal Pathway) Calpains Calpains (Calcium-dependent) QVD This compound QVD->Casp8 Inhibits QVD->Casp9 Inhibits QVD->Casp37 Inhibits QVD->Cathepsins Potential Inhibition? QVD->Calpains Potential Inhibition?

Caption: this compound's role in apoptosis and potential off-targets.

References

Technical Support Center: Optimizing Q-VD(OMe)-OPh Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the working concentration of Q-VD(OMe)-OPh, a potent pan-caspase inhibitor, for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a cell-permeable, irreversible, and broad-spectrum caspase inhibitor.[1][2] It effectively prevents apoptosis by binding to the active sites of key caspases, including caspase-1, -3, -8, and -9.[3][4] Its unique O-Phenoxy group significantly reduces the toxicity often associated with other caspase inhibitors like Z-VAD-FMK.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: A general starting concentration for in vitro cell culture applications is between 10 µM and 40 µM. However, the optimal concentration is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the duration of the experiment. Therefore, it is crucial to empirically determine the most effective concentration for your particular assay.

Q3: How do I prepare and store this compound stock solutions?

A3: this compound should be reconstituted in high-purity DMSO to create a stock solution, typically at a concentration of 10 mM. It is insoluble in water. To prepare a 10 mM stock solution from 1 mg of the peptide, add 195 µL of DMSO. The stock solution should be aliquoted and stored at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.

Q4: For how long is this compound stable in cell culture medium?

A4: While specific stability in various media can vary, it is generally recommended to prepare working solutions fresh for each experiment to ensure maximum potency. The inhibitor has been shown to be effective in experiments lasting over 72 hours.

Q5: Is this compound cytotoxic?

A5: this compound exhibits minimal to no cytotoxicity, even at high concentrations or during long-term culture. However, since it is dissolved in DMSO, it is important to include a vehicle-only (DMSO) control in your experiments to account for any potential solvent-related effects, especially at DMSO concentrations above 1.0%.

Experimental Protocols and Data Presentation

Determining the Optimal Concentration of this compound

The following protocol describes a dose-response experiment to determine the optimal concentration of this compound for a specific cell line and apoptotic inducer.

Objective: To identify the minimum concentration of this compound that effectively inhibits apoptosis without causing cytotoxicity.

Materials:

  • This compound

  • DMSO (high purity)

  • Your cell line of interest

  • Complete cell culture medium

  • Apoptotic inducer (e.g., staurosporine, etoposide)

  • 96-well plates

  • Apoptosis detection reagent (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.05 µM to 100 µM (e.g., 0.05, 0.5, 1, 2, 5, 10, 20, 50, 100 µM). Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound dilution.

  • Pre-treatment with this compound: Add the diluted this compound and vehicle control to the appropriate wells. It is common to pre-incubate the cells with the inhibitor for 30 minutes to 1 hour before adding the apoptotic stimulus.

  • Induction of Apoptosis: Add the apoptotic inducer at a pre-determined optimal concentration to all wells except the negative control wells.

  • Incubation: Incubate the plate for a period appropriate for the chosen apoptotic inducer and cell line (typically 4-24 hours).

  • Assessment of Apoptosis and Viability:

    • Apoptosis: Measure the level of apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry, or a plate-based caspase activity assay).

    • Viability: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®) to ensure the observed effects are not due to cytotoxicity of the inhibitor.

  • Data Analysis: Plot the apoptosis signal and cell viability against the concentration of this compound. The optimal concentration is the lowest concentration that provides maximal inhibition of apoptosis without significantly affecting cell viability.

Recommended Concentration Ranges for Different Cell Lines

The optimal concentration of this compound can vary significantly between cell lines. The following table summarizes reported working concentrations for several common cell lines. Note that these are starting points and should be optimized for your specific experimental conditions.

Cell LineApoptotic InducerEffective this compound ConcentrationReference
JURL-MK1Imatinib mesylate0.05 µM (caspase-3/7 activity), 2 µM (DNA fragmentation)
HL60Suberoylanilide hydroxamic acid0.05 µM (caspase-3/7 activity), 2 µM (DNA fragmentation)
WEHI 231Actinomycin D5-100 µM
JEG3Not specified50 µM
MV4-11Not specified25 µM
SH-SY5YCypermethrin5 µM

Troubleshooting Guide

Problem 1: Incomplete inhibition of apoptosis despite using this compound.

  • Possible Cause: The concentration of this compound is too low for the specific cell line or the strength of the apoptotic stimulus.

  • Solution: Perform a dose-response experiment to determine a more effective concentration. Increase the pre-incubation time with the inhibitor before adding the apoptotic stimulus.

  • Possible Cause: The cell death mechanism is not primarily caspase-dependent.

  • Solution: Investigate other forms of programmed cell death, such as necroptosis or autophagy. Consider using inhibitors for these pathways in combination with this compound.

Problem 2: Observed cytotoxicity in control cells treated only with this compound.

  • Possible Cause: The concentration of DMSO in the final culture medium is too high (above 1%).

  • Solution: Ensure the final concentration of DMSO is kept to a minimum, ideally below 0.5%. Prepare higher concentration stock solutions of this compound if necessary to reduce the volume of DMSO added to the culture. Always include a vehicle-only (DMSO) control.

  • Possible Cause: The high concentration of this compound, although generally non-toxic, might have off-target effects in a particularly sensitive cell line.

  • Solution: Perform a viability assay with a range of this compound concentrations to determine the toxicity threshold for your specific cell line.

Visualizations

G cluster_workflow Optimization Workflow start Start: Determine Need for Caspase Inhibition prepare_stock Prepare 10 mM this compound Stock in DMSO start->prepare_stock dose_response Perform Dose-Response Experiment (e.g., 0.05 - 100 µM) prepare_stock->dose_response induce_apoptosis Induce Apoptosis (e.g., Staurosporine) dose_response->induce_apoptosis assess_apoptosis Assess Apoptosis (e.g., Annexin V/PI, Caspase Activity) induce_apoptosis->assess_apoptosis assess_viability Assess Cell Viability (e.g., MTT, CellTiter-Glo®) induce_apoptosis->assess_viability analyze Analyze Data: Plot % Inhibition vs. Concentration assess_apoptosis->analyze assess_viability->analyze determine_optimal Determine Optimal Concentration (Max Inhibition, Min Toxicity) analyze->determine_optimal proceed Proceed with Experiment Using Optimal Concentration determine_optimal->proceed

Caption: Workflow for optimizing this compound concentration.

G cluster_troubleshooting Troubleshooting Flowchart start Problem Observed incomplete_inhibition Incomplete Apoptosis Inhibition? start->incomplete_inhibition cytotoxicity Cytotoxicity in Control? start->cytotoxicity increase_conc Solution: Increase this compound Concentration (Perform Dose-Response) incomplete_inhibition->increase_conc Yes check_pathway Solution: Investigate Non-Caspase Cell Death Pathways incomplete_inhibition->check_pathway No check_dmso Solution: Lower DMSO Concentration (Ensure < 1%) cytotoxicity->check_dmso Yes lower_conc Solution: Lower this compound Concentration (Perform Viability Assay) cytotoxicity->lower_conc No

Caption: Troubleshooting common issues with this compound.

G cluster_pathway Simplified Apoptosis Pathway extrinsic Extrinsic Pathway (e.g., FasL) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (e.g., DNA Damage) caspase9 Caspase-9 intrinsic->caspase9 caspase37 Effector Caspases (Caspase-3, -7) caspase8->caspase37 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis qvd This compound qvd->caspase8 qvd->caspase9 qvd->caspase37

Caption: Site of action for this compound in apoptosis.

References

Q-VD(OMe)-OPh stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Q-VD(OMe)-OPh. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of this pan-caspase inhibitor in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in cell culture medium?

Direct quantitative data on the half-life of this compound in various cell culture media (e.g., DMEM, RPMI) is not extensively published. However, it is reported to be more stable in aqueous environments compared to older pan-caspase inhibitors like Z-VAD-FMK[1]. For optimal performance, it is recommended to prepare working solutions fresh for each experiment by diluting the DMSO stock solution directly into the culture medium immediately before use[2][3].

Q2: What is the recommended storage and handling for this compound?

Proper storage is crucial for maintaining the inhibitor's potency. Lyophilized this compound should be stored at -20°C.[4] Upon reconstitution in high-purity DMSO (to a stock concentration of 10-20 mM), the solution is stable for up to 6 months when stored at ≤ -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.

Q3: At what concentration should I use this compound in my cell culture experiments?

The optimal working concentration of this compound can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment. A typical starting range for in vitro cell culture applications is 10-100 µM. It is always best to perform a dose-response experiment to determine the minimal effective concentration for your specific experimental model.

Q4: Is this compound toxic to cells?

This compound is known for its low cytotoxicity, even at high concentrations, which is a significant advantage over previous generations of caspase inhibitors. However, the DMSO solvent used to dissolve the inhibitor can be toxic to cells at concentrations above 1.0%. Therefore, it is important to include a DMSO-only vehicle control in your experiments to account for any potential solvent-related effects.

Q5: How quickly does this compound inhibit caspase activity?

This compound is a cell-permeable and irreversible inhibitor that can rapidly suppress caspase activity. Some studies have reported over 95% inhibition of caspase-3/7 activity within 4 hours of treatment at a concentration of 20 µM.

Summary of Storage and Handling Recommendations
ConditionRecommendationSource
Lyophilized Form Store at -20°C. Stable for at least one year.
Stock Solution Reconstitute in high-purity DMSO (e.g., to 10 mM).
Stock Solution Storage Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Working Solution Prepare fresh for each experiment by diluting the stock solution directly into the culture medium. Do not store aqueous solutions for more than one day.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of Inhibitory Effect Over Time in Long-Term Cultures Degradation of this compound in the cell culture medium.For experiments lasting several days, consider replenishing the medium with fresh this compound every 24-48 hours. The exact frequency should be optimized for your specific cell line and experimental conditions.
Inconsistent Results Between Experiments Improper storage and handling of the inhibitor.Ensure that the DMSO stock solution is properly aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Prepare working solutions fresh before each experiment.
Cell Toxicity Observed High concentration of DMSO in the final culture medium.The final concentration of DMSO in the cell culture should not exceed 1.0%, and ideally should be kept much lower. Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) to assess solvent toxicity.
Incomplete Inhibition of Apoptosis Suboptimal concentration of this compound.The required concentration of the inhibitor can vary between cell types and the potency of the apoptotic stimulus. Perform a titration experiment to determine the optimal effective concentration for your specific setup.

Experimental Protocols

Protocol for Assessing the Functional Stability of this compound in Cell Culture Medium

This protocol describes a functional assay to determine the stability of this compound in a specific cell culture medium over time by measuring its ability to inhibit induced caspase activity.

1. Preparation of "Aged" this compound Medium: a. Prepare a working solution of this compound in your cell culture medium of choice (e.g., 20 µM in DMEM with 10% FBS). b. Aliquot this medium into sterile tubes for different time points (e.g., 0, 24, 48, 72 hours). c. Incubate the tubes in a cell culture incubator (37°C, 5% CO2) for the designated time periods.

2. Induction of Apoptosis and Treatment: a. Seed a suitable cell line (e.g., Jurkat or HeLa cells) in a multi-well plate at a density that allows for optimal apoptosis induction. b. After allowing the cells to adhere (if applicable), remove the existing medium. c. Add the "aged" this compound medium from the different time points to the respective wells. d. As a positive control for inhibition, add freshly prepared this compound medium to a set of wells. e. As a positive control for apoptosis, add medium without the inhibitor. f. Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α). g. Incubate for the required period to induce apoptosis (e.g., 4-6 hours).

3. Measurement of Caspase Activity: a. Following the incubation, lyse the cells and measure caspase activity using a commercially available caspase-3/7 activity assay kit (e.g., a fluorogenic substrate like Ac-DEVD-AMC). b. Measure the fluorescence signal according to the manufacturer's protocol.

4. Data Analysis: a. Compare the caspase activity in cells treated with "aged" this compound to that of cells treated with freshly prepared inhibitor. b. A significant increase in caspase activity in the "aged" groups compared to the fresh group indicates a loss of inhibitory function and thus, instability of the compound under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation of Aged Medium cluster_cell_culture Cell Treatment cluster_analysis Data Acquisition and Analysis prep_medium Prepare this compound in cell culture medium aliquot Aliquot for different time points (0h, 24h, 48h, 72h) prep_medium->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate add_aged_medium Add aged this compound medium to respective wells incubate->add_aged_medium seed_cells Seed cells in a multi-well plate seed_cells->add_aged_medium induce_apoptosis Induce apoptosis (e.g., with staurosporine) add_aged_medium->induce_apoptosis lyse_cells Lyse cells induce_apoptosis->lyse_cells caspase_assay Perform caspase-3/7 activity assay lyse_cells->caspase_assay analyze_data Analyze fluorescence and compare time points caspase_assay->analyze_data

Caption: Workflow for assessing the functional stability of this compound.

apoptosis_pathway Simplified Caspase-Mediated Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., TNF-α, FasL) death_receptor Death Receptor death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis qvd This compound qvd->caspase8 inhibits qvd->caspase9 inhibits qvd->caspase3 inhibits

Caption: this compound inhibits key caspases in apoptotic pathways.

References

dealing with batch-to-batch variability of Q-VD(OMe)-OPh

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Q-VD(OMe)-OPh, a potent, cell-permeable, and irreversible pan-caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions, with a focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a second-generation, broad-spectrum caspase inhibitor.[1] It functions by irreversibly binding to the catalytic site of a wide range of caspases, the key proteases involved in the initiation and execution phases of apoptosis.[2][3] This inhibition effectively blocks the apoptotic signaling cascade. Unlike older pan-caspase inhibitors like Z-VAD-FMK, this compound exhibits greater stability in aqueous solutions, higher potency, and reduced cellular toxicity at effective concentrations.[1][4]

Q2: What are the main applications of this compound in research?

This compound is widely used to:

  • Inhibit apoptosis in cell culture and in vivo models to study the role of programmed cell death in various physiological and pathological processes.

  • Distinguish between different cell death modalities, such as apoptosis, necroptosis, and ferroptosis.

  • Investigate the therapeutic potential of apoptosis inhibition in diseases like neurodegenerative disorders, ischemic injury, and certain cancers.

  • Enhance the differentiation of certain cell types, such as acute myeloid leukemia (AML) blasts.

Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability in chemical inhibitors can stem from several factors during the manufacturing process:

  • Purity of Starting Materials: Variations in the quality and purity of the initial chemical components can lead to differences in the final product's efficacy and the presence of impurities.

  • Reaction Conditions: Inconsistencies in parameters such as temperature, pressure, and reaction time during synthesis can affect the yield and purity of this compound.

  • Purification Methods: Differences in crystallization or chromatography techniques used to purify the final compound can result in varying levels of residual solvents or by-products.

  • Physical Properties: Factors like particle size and crystal structure (polymorphism) can differ between batches, potentially affecting solubility and bioavailability.

Q4: How should I properly store and handle this compound to ensure its stability and performance?

Proper storage and handling are critical for maintaining the inhibitor's activity:

  • Solid Form: Store the lyophilized powder at -20°C. In this state, it is stable for at least one year.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10-20 mM) in a high-purity solvent like DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions in DMSO are generally stable for up to 6 months at -20°C.

  • Aqueous Solutions: Avoid storing this compound in aqueous solutions for more than a day, as it is less stable in these conditions. Prepare working dilutions in your cell culture medium or experimental buffer immediately before use.

Troubleshooting Guide: Dealing with Batch-to-Batch Variability

If you suspect batch-to-batch variability is affecting your experiments, here are some steps to troubleshoot and mitigate the issue.

Issue 1: Reduced or inconsistent inhibition of apoptosis.

Possible Cause: The new batch of this compound has a lower effective concentration than previous batches.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Titrate the new batch of this compound in your experimental system to determine the optimal concentration required to achieve the desired level of apoptosis inhibition. Compare this to the concentration you have used previously. A significant shift in the effective concentration may indicate a difference in the inhibitor's potency.

  • Validate the New Batch with a Quality Control Assay: Before using a new batch in critical experiments, perform an in-house quality control assay to verify its activity. A recommended protocol for a cell-based caspase activity assay is provided below.

  • Contact the Supplier: If you observe significant differences in potency, contact the supplier and provide them with your validation data. They may be able to provide information on the specific lot and offer a replacement.

Issue 2: Unexpected cytotoxicity or off-target effects.

Possible Cause: The new batch may contain impurities that are causing cellular toxicity or interfering with other cellular pathways.

Troubleshooting Steps:

  • Assess Cell Viability: Treat your cells with a range of concentrations of the new this compound batch alone (without an apoptotic stimulus) and assess cell viability using a standard method like Trypan Blue exclusion or an MTT assay. Compare the results to a vehicle control (e.g., DMSO) and a previously validated batch if available.

  • Use a Negative Control Compound: If available, use a negative control compound like Q-VE-OPh, which is structurally similar but has significantly less inhibitory activity against caspases. This can help determine if the observed effects are specific to caspase inhibition.

  • Review the Certificate of Analysis (CoA): Check the purity of the batch as stated on the CoA provided by the supplier. While this provides the manufacturer's quality control data, significant deviations in your experiments may warrant further investigation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various caspases as reported in the literature. Note that these are general ranges, and the exact IC50 values can vary depending on the assay conditions.

Caspase TargetReported IC50 Range (nM)
Caspase-125 - 400
Caspase-325 - 400
Caspase-7~48
Caspase-825 - 400
Caspase-925 - 400
Caspase-1025 - 400
Caspase-12~10,000

Experimental Protocols

Protocol: Quality Control Assay for this compound Activity using a Caspase-3/7 Activity Assay

This protocol allows for the functional validation of a new batch of this compound by measuring its ability to inhibit staurosporine-induced caspase-3/7 activity in a cell line such as Jurkat or HeLa.

Materials:

  • Cell line known to undergo apoptosis (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Staurosporine (or another apoptosis inducer)

  • This compound (new and, if available, a previously validated batch)

  • DMSO (for vehicle control)

  • Caspase-3/7 activity assay kit (e.g., a fluorometric or colorimetric kit that uses a DEVD substrate)

  • 96-well plate (black or clear, depending on the assay kit)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere and grow overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the new this compound batch (e.g., 0.1 µM, 1 µM, 10 µM, 20 µM, 50 µM) in complete culture medium. Also, prepare a working concentration of a previously validated batch (if available) and a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Apoptosis Induction: Prepare a solution of staurosporine in complete culture medium at a concentration known to induce apoptosis in your cell line (e.g., 1 µM for HeLa cells).

  • Add the staurosporine solution to all wells except for the "no treatment" control wells.

  • Incubate the plate for the required time to induce apoptosis (e.g., 3-4 hours).

  • Caspase Activity Measurement: Following the apoptosis induction, measure caspase-3/7 activity according to the manufacturer's protocol for your chosen assay kit. This typically involves lysing the cells and adding a DEVD-based substrate that produces a fluorescent or colorimetric signal upon cleavage by active caspases.

  • Data Analysis: Read the plate using a fluorometer or spectrophotometer. Subtract the background reading from all wells. Plot the caspase activity (e.g., fluorescence intensity) against the concentration of this compound. A potent batch should show a dose-dependent decrease in caspase activity. Compare the dose-response curve of the new batch to that of a previously validated batch if available.

Visualizations

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC Formation DISC Formation Death Receptors->DISC Formation Recruitment Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Cleavage Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis QVD_OPh This compound QVD_OPh->Caspase-8 QVD_OPh->Caspase-9 QVD_OPh->Caspase-3/7 Inhibition

Caption: Major Apoptotic Signaling Pathways and the inhibitory action of this compound.

QC_Workflow cluster_prep Preparation cluster_assay Quality Control Assay cluster_analysis Data Analysis Receive New Batch Receive New Batch Prepare Stock Solution Prepare Stock Solution Receive New Batch->Prepare Stock Solution Perform Dose-Response Assay Perform Dose-Response Assay Prepare Stock Solution->Perform Dose-Response Assay Induce Apoptosis Induce Apoptosis Perform Dose-Response Assay->Induce Apoptosis Measure Caspase Activity Measure Caspase Activity Induce Apoptosis->Measure Caspase Activity Analyze Results Analyze Results Measure Caspase Activity->Analyze Results Compare to Previous Batch Compare to Previous Batch Analyze Results->Compare to Previous Batch Decision Decision Compare to Previous Batch->Decision Consistent? Accept Batch Accept Batch Decision->Accept Batch Yes Troubleshoot/Contact Supplier Troubleshoot/Contact Supplier Decision->Troubleshoot/Contact Supplier No

Caption: Experimental workflow for validating a new batch of this compound.

References

Q-VD(OMe)-OPh degradation and proper storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Q-VD(OMe)-OPh, a potent and widely used pan-caspase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the proper storage, handling, and troubleshooting of this compound to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It is insoluble in water. For most in vitro applications, preparing a concentrated stock solution in high-purity DMSO (e.g., ≥99.9%) is recommended.[1][2]

Q2: What is the recommended storage temperature for solid this compound?

A2: Solid, lyophilized this compound should be stored desiccated at -20°C. Under these conditions, it is stable for at least one year.[3]

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound in DMSO or ethanol should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. The stability of stock solutions can vary, with recommendations ranging from use within one month to up to six months.[4][5] For optimal performance, it is best to prepare fresh working solutions from the stock solution for each experiment.

Q4: Can I store diluted, aqueous working solutions of this compound?

A4: It is strongly advised not to store this compound in aqueous solutions for more than a day. The compound is more stable in organic solvents like DMSO. For experiments, dilute the DMSO stock solution into your aqueous culture medium immediately before use.

Q5: At what concentration should I use this compound in my cell-based assays?

A5: The optimal working concentration of this compound can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment. A common starting range for in vitro cell culture is 10-100 µM. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Reduced or no inhibition of apoptosis Degraded this compound 1. Prepare a fresh stock solution from solid material. 2. Avoid repeated freeze-thaw cycles of your stock solution by using aliquots. 3. Verify the age and storage conditions of your solid this compound.
Suboptimal inhibitor concentration Perform a dose-response experiment to determine the optimal concentration for your cell type and apoptosis inducer.
Caspase-independent cell death Confirm that the apoptotic stimulus used in your experiment induces a caspase-dependent cell death pathway.
Precipitation in culture medium Poor solubility in aqueous solution 1. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain cell health and inhibitor solubility. 2. Add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.
Inconsistent results between experiments Variability in inhibitor potency 1. Use a consistent source and lot of this compound. 2. Prepare fresh working solutions for each experiment. 3. Ensure accurate and consistent pipetting of the inhibitor.
Variability in cell culture Maintain consistent cell passage numbers, seeding densities, and overall cell health.

Degradation and Stability

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing peptide bonds, a methyl ester, and an O-phenoxy methyl ketone group, the following degradation mechanisms are plausible, particularly in aqueous solutions or under improper storage conditions:

  • Hydrolysis of the Methyl Ester: The methyl ester on the aspartate residue can be hydrolyzed to a carboxylic acid, especially under acidic or basic conditions.

  • Hydrolysis of Amide Bonds: The peptide bonds in the molecule can be susceptible to hydrolysis over time in aqueous solutions.

  • Oxidation: While less common for this specific structure, oxidative damage can occur, particularly if the compound is exposed to air and light for extended periods.

To mitigate degradation, adhere strictly to the recommended storage and handling protocols.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound, solid

  • Dimethyl sulfoxide (DMSO), high purity (≥99.9%)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 513.5 g/mol . For a 10 mM stock solution from 1 mg of solid, you would add 195 µL of DMSO.

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability and Activity

Objective: To determine the stability and inhibitory activity of a this compound stock solution over time.

Materials:

  • Cells susceptible to a known caspase-dependent apoptotic stimulus (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine or anti-Fas antibody)

  • This compound stock solution (freshly prepared and aged)

  • Cell culture medium

  • Caspase activity assay kit (e.g., Caspase-3/7 colorimetric or fluorometric assay)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare this compound Solutions:

    • Prepare a fresh 10 mM stock solution of this compound in DMSO (T=0).

    • Use an aged (e.g., stored for several months at -20°C or subjected to freeze-thaw cycles) stock solution for comparison.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your assay.

  • Treatment:

    • Negative Control: Untreated cells.

    • Positive Control (Apoptosis): Treat cells with the apoptosis-inducing agent.

    • Inhibitor Control (Fresh): Pre-incubate cells with the desired concentration of freshly prepared this compound for 1-2 hours, then add the apoptosis-inducing agent.

    • Inhibitor Control (Aged): Pre-incubate cells with the same concentration of the aged this compound stock solution for 1-2 hours, then add the apoptosis-inducing agent.

  • Incubation: Incubate the plate for the time required to induce apoptosis.

  • Caspase Activity Assay: Following the incubation, lyse the cells and measure caspase activity according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Compare the caspase activity in cells treated with the fresh versus the aged this compound. A significant increase in caspase activity in the aged inhibitor group compared to the fresh inhibitor group suggests degradation of the inhibitor.

Visualizations

G cluster_storage Proper Storage and Handling solid Solid this compound stock Stock Solution (in DMSO) solid->stock Reconstitute storage_solid -20°C, Desiccated solid->storage_solid working Working Solution (in Medium) stock->working Dilute Fresh storage_stock -20°C, Aliquoted stock->storage_stock use_working Use Immediately working->use_working G cluster_troubleshooting Troubleshooting Workflow start Reduced/No Apoptosis Inhibition check_conc Is Concentration Optimal? start->check_conc check_pathway Is Pathway Caspase-Dependent? check_conc->check_pathway Yes perform_dose_response Perform Dose-Response check_conc->perform_dose_response No check_reagent Is this compound Active? check_pathway->check_reagent Yes use_controls Use Pathway-Specific Controls check_pathway->use_controls No test_stability Test Reagent Stability check_reagent->test_stability Unsure solution Problem Identified check_reagent->solution Yes perform_dose_response->solution use_controls->solution test_stability->solution G cluster_pathway Mechanism of Action stimulus Apoptotic Stimulus initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator effector Effector Caspases (e.g., Caspase-3, -7) initiator->effector substrates Cellular Substrates effector->substrates apoptosis Apoptosis substrates->apoptosis qvd This compound qvd->initiator Inhibits qvd->effector Inhibits

References

Validation & Comparative

A Head-to-Head Comparison of Pan-Caspase Inhibitors: Q-VD(OMe)-OPh vs. Z-VAD-FMK in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the selection of an appropriate caspase inhibitor is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two widely used pan-caspase inhibitors: Q-VD(OMe)-OPh and Z-VAD-FMK.

This comparison delves into their mechanisms of action, target specificity, potency, and potential off-target effects, supported by experimental data and detailed protocols. Our aim is to equip researchers with the necessary information to make an informed decision for their specific research needs.

At a Glance: Key Differences

FeatureThis compoundZ-VAD-FMK
Potency High potency, with IC50 values in the nanomolar range for key caspases.[1][2]Generally less potent than this compound.
Toxicity Reportedly non-toxic, even at high concentrations.[1]Can exhibit cytotoxicity, particularly at higher concentrations.[1] Linked to the production of toxic fluoroacetate.[1]
Specificity Considered a true pan-caspase inhibitor, effectively targeting a broad range of caspases.Broad-spectrum, but may not inhibit all caspases equally.
Off-Target Effects No significant off-target effects reported.Can induce necroptosis and autophagy in certain cell types.
Cell Permeability Enhanced cell permeability due to quinolyl and phenoxy moieties.Cell-permeable.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Z-VAD-FMK. It is important to note that the IC50 values for Z-VAD-FMK are not from a single comparative study alongside this compound and should be interpreted with caution.

Table 1: Caspase Inhibition Potency (IC50 Values)

Caspase TargetThis compound IC50 (nM)Z-VAD-FMK IC50 (nM)
Caspase-125 - 400Data not consistently available in comparative studies
Caspase-325 - 400~50-500 (Illustrative range from various sources)
Caspase-7Fully inhibited at 50 nMData not consistently available in comparative studies
Caspase-825 - 400Inhibits
Caspase-925 - 400Data not consistently available in comparative studies

Table 2: Comparative Efficacy in Cellular Assays

ParameterThis compoundZ-VAD-FMKReference
Inhibition of Caspase-3 Activity~100-fold more efficient than Z-VAD-FMK-
Prevention of DNA FragmentationEffective at 2 µMLess effective than this compound
Induction of AutophagyDoes not induce autophagyInduces autophagy
Induction of NecroptosisDoes not induce necroptosisCan induce necroptosis

Mechanism of Action and Specificity

Both this compound and Z-VAD-FMK are irreversible pan-caspase inhibitors that function by binding to the catalytic site of caspases, the key proteases that execute apoptosis. However, their efficacy and specificity differ significantly.

This compound (Quinolyl-Valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is considered a next-generation pan-caspase inhibitor. Its chemical structure, featuring quinolyl and phenoxy groups, is believed to enhance its cell permeability and access to target caspases. It demonstrates high potency against a broad range of caspases, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7), making it a "true" pan-caspase inhibitor.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a more traditional pan-caspase inhibitor. While it effectively blocks apoptosis in many experimental models, it is generally less potent than this compound. A significant concern with Z-VAD-FMK is its potential for off-target effects.

Off-Target Effects: A Critical Consideration

A crucial distinction between these two inhibitors lies in their off-target activities. Z-VAD-FMK has been shown to induce non-apoptotic forms of cell death, namely necroptosis and autophagy, in various cell lines. This can be a significant confounding factor in studies aiming to specifically investigate caspase-dependent apoptosis. The induction of autophagy by Z-VAD-FMK is linked to its off-target inhibition of N-glycanase 1 (NGLY1). In contrast, this compound does not appear to share this off-target effect and does not induce autophagy.

Signaling Pathways and Experimental Workflows

To visualize the roles of these inhibitors, the following diagrams illustrate the apoptosis signaling pathway and a typical experimental workflow for comparing their efficacy.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 cleavage Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis cleavage of cellular substrates This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3 Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3

Caption: Apoptosis signaling pathways and points of inhibition.

Experimental_Workflow cluster_assays Apoptosis Assays Cell Seeding Cell Seeding Pre-treatment Pre-treatment Cell Seeding->Pre-treatment 24h Apoptosis Induction Apoptosis Induction Pre-treatment->Apoptosis Induction 1h with Inhibitor (this compound or Z-VAD-FMK) Incubation Incubation Apoptosis Induction->Incubation e.g., Staurosporine Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay 4-24h Data Analysis Data Analysis Apoptosis Assay->Data Analysis Caspase Activity Caspase Activity Apoptosis Assay->Caspase Activity Annexin V Staining Annexin V Staining Apoptosis Assay->Annexin V Staining TUNEL Assay TUNEL Assay Apoptosis Assay->TUNEL Assay

Caption: Comparative experimental workflow for apoptosis inhibitors.

Experimental Protocols

The following are representative protocols for key experiments used to compare the efficacy of apoptosis inhibitors.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • Cells of interest

  • This compound and Z-VAD-FMK

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Caspase-3/7 Glo® Assay Kit (or similar)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or Z-VAD-FMK (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to all wells except the negative control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-8 hours) at 37°C.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 hour, protected from light. Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (media only) from all readings. Plot the luminescence signal against the inhibitor concentration to determine the IC50 values.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound and Z-VAD-FMK

  • Apoptosis-inducing agent

  • Annexin V-FITC and Propidium Iodide Staining Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with inhibitors and apoptosis-inducing agent as described in the caspase activity assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

The choice between this compound and Z-VAD-FMK depends on the specific requirements of the research. For studies demanding high potency, low toxicity, and a specific focus on caspase-dependent apoptosis without the confounding influence of necroptosis or autophagy, This compound emerges as the superior choice. Its favorable biochemical profile ensures more reliable and interpretable results.

Z-VAD-FMK, while a functional apoptosis inhibitor, should be used with caution, particularly in cell types prone to necroptosis or when studying pathways that might be influenced by autophagy. Researchers using Z-VAD-FMK should consider including appropriate controls to account for its potential off-target effects.

Ultimately, a thorough understanding of the characteristics of each inhibitor is paramount for the design of robust and reproducible experiments in the field of apoptosis research.

References

A Head-to-Head Comparison of Pan-Caspase Inhibitors: Q-VD(OMe)-OPh vs. Boc-D-FMK

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of apoptosis research, the selection of an appropriate caspase inhibitor is critical for obtaining reliable and reproducible data. For decades, Boc-D-FMK has been a widely used tool for broad-spectrum caspase inhibition. However, the emergence of Q-VD(OMe)-OPh has presented researchers with a more potent and less toxic alternative. This guide provides a detailed comparison of the efficacy of this compound and Boc-D-FMK, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making an informed choice.

Executive Summary

This compound, a third-generation pan-caspase inhibitor, demonstrates superior performance over the older Boc-D-FMK in several key areas. It exhibits broader caspase inhibition, higher potency, and significantly lower cellular toxicity.[1][2][3] This makes this compound a more reliable tool for dissecting caspase-dependent signaling pathways and for in vivo studies where off-target effects and toxicity are major concerns.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and Boc-D-FMK based on available data.

FeatureThis compoundBoc-D-FMKReference(s)
Mechanism of Action Irreversible, broad-spectrum caspase inhibitorIrreversible, broad-spectrum caspase inhibitor[4][5]
Potency (IC50) 25-400 nM for caspases 1, 3, 8, and 939 µM for TNF-α-stimulated apoptosis
Cell Permeability High, enhanced by quinolyl and phenoxy moietiesCell-permeable
Toxicity Non-toxic even at extremely high concentrationsToxic at higher concentrations (>50 µM)
In Vitro Working Concentration 10-40 µM50-100 µM
In Vivo Efficacy Effective at 20 mg/kg, crosses blood-brain barrierEffective at 1.5 mg/kg in some models

Mechanism of Action and Specificity

Both this compound and Boc-D-FMK are cell-permeable, irreversible caspase inhibitors that function by binding to the catalytic site of caspases. However, their efficacy and specificity differ significantly. This compound is considered a "true" pan-caspase inhibitor, effectively blocking a wider range of caspases, including caspases-1, -3, -8, -9, and -12, with greater potency. This broad-spectrum activity ensures a more complete blockade of the major apoptotic pathways.

Boc-D-FMK, while also a broad-spectrum inhibitor, may not inhibit all caspases with equal efficiency and generally requires higher concentrations to be effective, which can lead to off-target effects and cellular toxicity.

Visualizing Apoptotic Signaling and Inhibition

The following diagrams illustrate the major apoptotic signaling pathways and the points of inhibition by pan-caspase inhibitors like this compound and Boc-D-FMK.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Inhibitors This compound Boc-D-FMK Inhibitors->Caspase-8 Inhibitors->Caspase-9 Inhibitors->Caspase-3

Caption: Apoptotic signaling pathways and points of pan-caspase inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Stock Solution Preparation
InhibitorSolventStock ConcentrationStorageReference(s)
This compound DMSO≥26.35 mg/mL (10 mM)-20°C in aliquots
Ethanol≥97.4 mg/mL
Boc-D-FMK DMSO>11.65 mg/mL-20°C for several months
Ethanol≥41.65 mg/mL

Note: Both inhibitors are insoluble in water. It is recommended to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.

In Vitro Caspase Inhibition Assay

This protocol outlines a general procedure for assessing the efficacy of caspase inhibitors in a cell-based apoptosis assay.

Start Start Seed_Cells Seed cells at optimal density Start->Seed_Cells Pre-incubate Pre-incubate with inhibitor (e.g., this compound or Boc-D-FMK) or vehicle control for 1-2 hours Seed_Cells->Pre-incubate Induce_Apoptosis Induce apoptosis with a known stimulus (e.g., Staurosporine, TNF-α) Pre-incubate->Induce_Apoptosis Incubate Incubate for a defined period (e.g., 4-24 hours) Induce_Apoptosis->Incubate Measure_Apoptosis Measure apoptosis using flow cytometry (Annexin V/PI), caspase activity assay, or Western blot for cleaved PARP Incubate->Measure_Apoptosis End End Measure_Apoptosis->End

Caption: General workflow for an in vitro caspase inhibition assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., Jurkat or HeLa) in a suitable culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (typically 10-40 µM) or Boc-D-FMK (typically 50-100 µM) for 1-2 hours. A vehicle-only control (e.g., DMSO) should be included.

  • Apoptosis Induction: Add the apoptotic stimulus to the cell culture medium. The choice of stimulus will depend on the cell type and the apoptotic pathway being investigated.

  • Incubation: Incubate the cells for a period sufficient to induce a measurable apoptotic response in the control group (typically 4-24 hours).

  • Apoptosis Measurement: Harvest the cells and assess apoptosis using one of the following methods:

    • Flow Cytometry: Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to quantify the percentage of apoptotic and necrotic cells.

    • Caspase Activity Assay: Use a commercially available kit to measure the activity of specific caspases (e.g., caspase-3/7) using a fluorogenic or colorimetric substrate.

    • Western Blotting: Analyze cell lysates for the cleavage of caspase substrates, such as PARP.

Conclusion

The available evidence strongly suggests that this compound is a superior pan-caspase inhibitor compared to Boc-D-FMK. Its higher potency, broader specificity, and lack of toxicity make it the preferred choice for a wide range of apoptosis studies. While Boc-D-FMK can still be a useful tool, researchers should be mindful of its limitations, particularly the potential for incomplete caspase inhibition and off-target effects at the higher concentrations required for its activity. For researchers seeking robust and reproducible results in their apoptosis research, this compound represents a more advanced and reliable option.

References

A Comparative Guide to Pan-Caspase Inhibitors: Validating the Specificity of Q-VD(OMe)-OPh in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the choice of a reliable and specific pan-caspase inhibitor is paramount. This guide provides an objective comparison of Q-VD(OMe)-OPh with other widely used alternatives, namely Z-VAD-FMK and the clinical-stage inhibitor emricasan (IDN-6556). By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate an informed decision for your research needs.

Executive Summary

This compound emerges as a highly specific and potent pan-caspase inhibitor with minimal off-target effects and low cytotoxicity, making it a superior choice for many apoptosis research applications compared to the first-generation inhibitor Z-VAD-FMK. While Z-VAD-FMK is an effective caspase inhibitor, it exhibits significant off-target effects, including the induction of autophagy, which can confound experimental results. Emricasan, having undergone clinical evaluation, presents a well-characterized profile of a pan-caspase inhibitor with a focus on therapeutic applications, particularly in liver diseases. The selection of the most appropriate inhibitor will ultimately depend on the specific experimental context, including the desired duration of inhibition and the sensitivity of the cellular system to off-target effects.

Data Presentation: Quantitative Comparison of Pan-Caspase Inhibitors

The inhibitory potency of a caspase inhibitor is a critical parameter for its application. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Z-VAD-FMK, and emricasan against a panel of key caspases involved in apoptosis and inflammation.

Caspase TargetThis compound IC50 (nM)Z-VAD-FMK IC50 (nM)Emricasan (IDN-6556) IC50 (nM)
Caspase-150[1]Broad spectrum, nM to low µM range[2][3]0.4
Caspase-2Data not consistently availableWeakly inhibits[2]20
Caspase-325[1]Broad spectrum, nM to low µM range2
Caspase-6Data not consistently availableBroad spectrum, nM to low µM range4
Caspase-748Broad spectrum, nM to low µM range6
Caspase-8100Broad spectrum, nM to low µM range6
Caspase-9430Broad spectrum, nM to low µM range0.3
Caspase-10InhibitsBroad spectrum, nM to low µM rangeData not consistently available
Caspase-12InhibitsData not consistently availableData not consistently available

Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here is compiled from various sources for comparative purposes.

Key Differentiators and Off-Target Effects

A crucial aspect of validating a research tool is understanding its specificity. While all three compounds are pan-caspase inhibitors, their off-target profiles differ significantly.

This compound is noted for its high specificity and low toxicity, even at high concentrations. It is considered a more refined tool for specifically studying caspase-mediated apoptosis without the confounding variable of off-target effects.

Z-VAD-FMK , a widely used first-generation pan-caspase inhibitor, has been shown to have off-target effects. Notably, it can induce autophagy by inhibiting peptide: N-glycanase (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This effect is independent of its caspase inhibitory activity and is not observed with this compound. Furthermore, Z-VAD-FMK has been linked to the production of fluoroacetate, a toxic metabolite, particularly in the liver.

Emricasan (IDN-6556) has been evaluated in clinical trials, providing a wealth of data on its safety and tolerability in humans. While generally well-tolerated, some clinical studies have reported non-neoplastic lesions and potential worsening of fibrosis in certain patient populations, highlighting the complexities of long-term systemic caspase inhibition.

Mandatory Visualizations

Apoptotic Signaling Pathways and Inhibitor Targets

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitors Pan-Caspase Inhibitors Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Activation Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome binds to Apaf-1 to form Apaf-1 Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Activation Cellular Stress Cellular Stress Cellular Stress->Mitochondria Induction Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3/7 Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3/7 Emricasan Emricasan Emricasan->Caspase-8 Emricasan->Caspase-9 Emricasan->Caspase-3/7

Caption: Apoptotic pathways and targets of pan-caspase inhibitors.

Experimental Workflow for Comparing Caspase Inhibitor Specificity

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Inhibitor Treatment Inhibitor Treatment Apoptosis Induction->Inhibitor Treatment Caspase Activity Assay Caspase Activity Assay Inhibitor Treatment->Caspase Activity Assay Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay Off-Target Assay Off-Target Assay Inhibitor Treatment->Off-Target Assay IC50 Determination IC50 Determination Caspase Activity Assay->IC50 Determination Cytotoxicity Profile Cytotoxicity Profile Cell Viability Assay->Cytotoxicity Profile Specificity Assessment Specificity Assessment Off-Target Assay->Specificity Assessment

Caption: Workflow for evaluating pan-caspase inhibitor specificity.

Experimental Protocols

Caspase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.

Principle: This assay measures the activity of specific caspases by detecting the cleavage of a fluorogenic substrate. The substrate consists of a specific peptide sequence recognized by the caspase, conjugated to a fluorescent reporter molecule (e.g., AFC or AMC). Upon cleavage by the active caspase, the fluorophore is released and its fluorescence can be measured.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Pan-caspase inhibitors: this compound, Z-VAD-FMK, emricasan

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of the pan-caspase inhibitors (e.g., 0.1 nM to 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Apoptosis Induction: Induce apoptosis using a suitable agent (e.g., staurosporine, TNF-α).

  • Cell Lysis: After the desired incubation time, lyse the cells by adding cell lysis buffer and incubating on ice.

  • Caspase Activity Measurement: Transfer the cell lysates to a 96-well black microplate. Add the fluorogenic caspase substrate to each well.

  • Fluorescence Reading: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 1-2 hours) at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the IC50 value for each inhibitor by plotting the percentage of caspase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of the caspase inhibitors.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Pan-caspase inhibitors: this compound, Z-VAD-FMK, emricasan

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of each pan-caspase inhibitor for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells. This will provide a cytotoxicity profile for each inhibitor.

Conclusion

The validation of any research tool is critical for the integrity of experimental outcomes. In the context of apoptosis research, the specificity of a pan-caspase inhibitor is a key determinant of its utility. This compound stands out as a highly specific and non-toxic tool, offering a clear advantage over Z-VAD-FMK, which is hampered by its off-target effects on processes like autophagy. Emricasan provides a valuable reference point as a clinically evaluated pan-caspase inhibitor, with a well-documented, though not entirely benign, safety profile. By carefully considering the quantitative data, off-target effects, and experimental context, researchers can confidently select the most appropriate pan-caspase inhibitor to achieve reliable and reproducible results in their studies of programmed cell death.

References

Confirming Caspase-Dependent Apoptosis: A Comparative Guide to Pan-Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating programmed cell death, unequivocally demonstrating the dependence of apoptosis on caspase activity is a critical step. This guide provides a comprehensive comparison of the next-generation pan-caspase inhibitor, Q-VD(OMe)-OPh, with the traditional alternative, Z-VAD-FMK. We present supporting experimental data, detailed protocols, and visual workflows to assist in the selection and application of the most appropriate tool for your research.

This compound: A Superior Tool for Apoptosis Research

This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1] It is engineered for high potency and minimal cytotoxicity, making it a superior choice for dissecting caspase-dependent cell death pathways.[1] Unlike its predecessor Z-VAD-FMK, this compound exhibits greater stability, higher efficacy at lower concentrations, and a more favorable toxicity profile.[2][3]

Performance Comparison: this compound vs. Z-VAD-FMK

Experimental data consistently demonstrates the superior performance of this compound in inhibiting apoptosis across various cell models. Its enhanced potency and reduced off-target effects provide more reliable and reproducible results.

FeatureThis compoundZ-VAD-FMKReferences
Mechanism of Action Irreversible pan-caspase inhibitorIrreversible pan-caspase inhibitor[1]
Potency (IC50) 25-400 nM for caspases-1, -3, -8, and -9; 48 nM for caspase-7Generally requires higher concentrations (e.g., >50 µM) for effective inhibition
Cell Permeability High, enhanced by quinolyl and phenoxy moietiesCell-permeable
Toxicity Minimal cytotoxicity, even at high concentrationsCan be toxic at higher concentrations; linked to the production of toxic fluoroacetate
Off-Target Effects Minimal reported off-target effectsInhibits N-glycanase 1 (NGLY1), inducing autophagy independent of caspase inhibition
In Vivo Efficacy Effective and non-toxic in vivo; can cross the blood-brain barrierEfficacy can be limited by toxicity
Stability More stable in aqueous environmentsLess stable

Signaling Pathways of Caspase-Dependent Apoptosis

Apoptosis is primarily executed through two major caspase-dependent pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of effector caspases, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3/7

Caspase-Dependent Apoptosis Pathways

Experimental Protocols

Confirming Caspase-Dependent Apoptosis using this compound

This protocol outlines the general steps to determine if an observed apoptotic event is caspase-dependent.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium

  • Cells of interest

  • Apoptosis-inducing agent

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, Caspase-3/7 activity assay)

  • Vehicle control (DMSO)

Procedure:

  • Stock Solution Preparation:

    • Reconstitute lyophilized this compound in DMSO to create a 10 mM stock solution. For example, dissolve 1 mg of this compound in 195 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels at a density suitable for the chosen apoptosis assay.

  • Inhibitor Pre-treatment:

    • Pre-treat the cells with this compound at a final working concentration of 10-20 µM for most in vitro applications. The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Include a vehicle control group treated with the same volume of DMSO.

    • Incubate the cells for at least 30 minutes to 1 hour to allow for inhibitor uptake.

  • Induction of Apoptosis:

    • Induce apoptosis in the treated and control cells using the desired stimulus (e.g., staurosporine, TNF-α, chemotherapeutic drug).

    • Include a negative control group of untreated cells.

  • Incubation:

    • Incubate the cells for a period sufficient to induce apoptosis in the positive control group. This time will vary depending on the apoptotic stimulus and cell type.

  • Apoptosis Assessment:

    • Harvest the cells and assess apoptosis using a chosen method. Common methods include:

      • Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

      • Caspase Activity Assays: Measure the activity of specific caspases (e.g., caspase-3, -7, -8, or -9) using fluorogenic or colorimetric substrates.

      • Western Blotting: Detect the cleavage of caspase substrates such as PARP or the processing of pro-caspases into their active forms.

      • DNA Fragmentation Analysis: Visualize DNA laddering by agarose gel electrophoresis.

Expected Results:

  • Caspase-Dependent Apoptosis: In the presence of this compound, a significant reduction in the markers of apoptosis (e.g., Annexin V positive cells, caspase activity, PARP cleavage) will be observed compared to the cells treated with the apoptotic stimulus alone. The level of apoptosis in the this compound treated group should be close to that of the untreated negative control.

  • Caspase-Independent Cell Death: If the cell death is not dependent on caspases, this compound will have little to no effect on the observed cell death markers.

G Start Start Prepare 10 mM this compound stock in DMSO Prepare 10 mM this compound stock in DMSO Start->Prepare 10 mM this compound stock in DMSO Seed Cells Seed Cells Prepare 10 mM this compound stock in DMSO->Seed Cells Pre-treat with this compound (10-20 uM) or Vehicle Pre-treat with this compound (10-20 uM) or Vehicle Seed Cells->Pre-treat with this compound (10-20 uM) or Vehicle Induce Apoptosis Induce Apoptosis Pre-treat with this compound (10-20 uM) or Vehicle->Induce Apoptosis Incubate Incubate Induce Apoptosis->Incubate Assess Apoptosis Assess Apoptosis Incubate->Assess Apoptosis Analyze Results Analyze Results Assess Apoptosis->Analyze Results End End Analyze Results->End

Experimental Workflow

Conclusion

To rigorously confirm that a cell death mechanism is caspase-dependent, the use of a potent and specific pan-caspase inhibitor is essential. This compound has emerged as the superior choice over older inhibitors like Z-VAD-FMK due to its enhanced potency, lower toxicity, and minimal off-target effects. By following the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can confidently and accurately delineate the role of caspases in their experimental systems.

References

Differentiating Apoptosis and Necroptosis: A Comparative Guide to Using Q-VD(OMe)-OPh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between the closely related yet distinct cell death pathways of apoptosis and necroptosis is crucial for research in numerous fields, including cancer biology, immunology, and neurodegenerative diseases. The choice of chemical inhibitors is paramount for accurately dissecting these mechanisms. This guide provides an objective comparison of Q-VD(OMe)-OPh, a potent pan-caspase inhibitor, with other common alternatives, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

At a Glance: Inhibitor Comparison

The selection of an appropriate inhibitor is critical for reliably differentiating between caspase-dependent apoptosis and caspase-independent necroptosis. This compound offers significant advantages in terms of potency and low toxicity compared to the first-generation pan-caspase inhibitor, Z-VAD-FMK. Necrostatin-1, a specific inhibitor of RIPK1, serves as a key tool for confirming the involvement of the necroptotic pathway.

InhibitorTargetPrimary UseKey Advantages
This compound Pan-CaspaseInhibition of ApoptosisHigh potency (effective at low µM concentrations), low cellular toxicity, blood-brain barrier permeability.[1][2]
Z-VAD-FMK Pan-CaspaseInhibition of ApoptosisWidely used and historically significant.
Necrostatin-1 (Nec-1) RIPK1 KinaseInhibition of NecroptosisSpecific inhibitor of a key upstream kinase in the necroptotic pathway.[3][4]

Performance Data: A Comparative Overview

The following data, synthesized from studies on the murine fibrosarcoma L929 cell line, a common model for necroptosis research, illustrates the differential effects of these inhibitors.

Table 1: Effect of Inhibitors on Induced Cell Death in L929 Cells

ConditionTreatmentObserved OutcomeRationale
Apoptosis Induction (e.g., Staurosporine)+ this compound (10-20 µM)Cell death is inhibitedApoptosis is caspase-dependent; this compound blocks caspase activity.
+ Z-VAD-FMK (20-50 µM)Cell death is inhibitedApoptosis is caspase-dependent; Z-VAD-FMK blocks caspase activity.
+ Necrostatin-1 (30-50 µM)Cell death is not inhibitedApoptosis is RIPK1-independent.
Necroptosis Induction (e.g., TNFα + Z-VAD-FMK/Smac mimetic)+ this compound (10-20 µM)Cell death proceedsNecroptosis is caspase-independent.
+ Necrostatin-1 (30-50 µM)Cell death is inhibitedNecroptosis is RIPK1-dependent.[3]

Note: Effective concentrations can vary depending on the cell line and specific experimental conditions.

Signaling Pathways: Apoptosis vs. Necroptosis

Understanding the signaling cascades of apoptosis and necroptosis is fundamental to interpreting experimental results when using inhibitors.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death Receptor->DISC Caspase-8 Activated Caspase-8 DISC->Caspase-8 Executioner Caspases Activated Caspases-3, -7 Caspase-8->Executioner Caspases Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Mitochondrion->Apoptosome Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Executioner Caspases

Caption: Apoptosis signaling pathway and the inhibitory action of this compound.

necroptosis_pathway TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex I Necrosome Necrosome Formation (p-RIPK1, p-RIPK3) Complex I->Necrosome Caspase-8 Inhibition Caspase-8 Inhibition (e.g., by Z-VAD-FMK) Caspase-8 Inhibition->Necrosome p-MLKL Phosphorylated MLKL (Oligomerization) Necrosome->p-MLKL Membrane Pores Plasma Membrane Pore Formation p-MLKL->Membrane Pores Necroptosis Necroptosis Membrane Pores->Necroptosis Necrostatin-1 Necrostatin-1 Necrostatin-1->Necrosome Inhibits RIPK1 kinase

Caption: Necroptosis signaling pathway and the inhibitory action of Necrostatin-1.

Experimental Protocols

Here are detailed protocols for inducing and differentiating apoptosis and necroptosis.

General Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., L929, HT-29, or your cell line of interest) in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired inhibitor for 1-2 hours before inducing cell death.

    • This compound: 10-20 µM final concentration.

    • Z-VAD-FMK: 20-50 µM final concentration.

    • Necrostatin-1: 30-50 µM final concentration.

    • Include a vehicle control (e.g., DMSO) at the same concentration as the inhibitor stocks.

  • Induction of Cell Death:

    • Apoptosis: Add an apoptosis-inducing agent such as Staurosporine (1 µM) for 3-6 hours.

    • Necroptosis: For many cell lines, co-treatment with TNFα (10-100 ng/mL), a Smac mimetic (e.g., Birinapant, 100 nM), and a pan-caspase inhibitor like Z-VAD-FMK (20 µM) is required to robustly induce necroptosis. Incubate for 6-24 hours.

  • Harvesting: Collect both adherent and floating cells for analysis to ensure all cell populations are included.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis Seed Seed Cells Pre-treat Pre-treat with Inhibitors (Q-VD, Nec-1, Vehicle) Seed->Pre-treat Induce Induce Cell Death (Apoptotic vs. Necroptotic Stimuli) Pre-treat->Induce Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Induce->Viability Flow Flow Cytometry (Annexin V / PI Staining) Induce->Flow Western Western Blot (Cleaved Caspase-3, p-MLKL) Induce->Western

Caption: General experimental workflow for differentiating cell death pathways.

Flow Cytometry for Apoptosis and Necroptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells as described above and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blotting for Key Pathway Markers

This technique confirms the activation of specific cell death pathways by detecting key signaling proteins.

  • Lysis: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Apoptosis Marker: Cleaved Caspase-3 (detects the 17/19 kDa fragment).

    • Necroptosis Marker: Phosphorylated MLKL (p-MLKL).

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The strategic use of chemical inhibitors is indispensable for the accurate differentiation of apoptosis and necroptosis. This compound stands out as a superior pan-caspase inhibitor due to its high potency and low toxicity, making it an excellent tool to block apoptosis. When used in conjunction with the specific necroptosis inhibitor Necrostatin-1 and supported by robust analytical methods such as flow cytometry and western blotting, researchers can confidently elucidate the precise cell death mechanisms at play in their experimental systems. This guide provides the foundational knowledge and protocols to effectively employ these tools in your research.

References

A Head-to-Head Comparison of Pan-Caspase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis and inflammation, selecting the appropriate pan-caspase inhibitor is a critical decision. This guide provides an objective, data-driven comparison of three widely used pan-caspase inhibitors: Z-VAD-FMK, Emricasan (IDN-6556), and Q-VD-OPh. We delve into their performance, specificity, and off-target effects, supported by experimental data and detailed protocols to inform your research.

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis (programmed cell death) and inflammation.[1] Pan-caspase inhibitors, which broadly target multiple caspases, are invaluable tools for studying these pathways and hold therapeutic potential for a range of diseases, including autoimmune disorders and cancer.[2] However, their efficacy and potential for off-target effects can vary significantly. This guide aims to provide a clear comparison to aid in the selection of the most suitable inhibitor for your experimental needs.

Performance Comparison of Pan-Caspase Inhibitors

The inhibitory activity of pan-caspase inhibitors is a key determinant of their utility. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the available data for Z-VAD-FMK, Emricasan, and Q-VD-OPh against a panel of human caspases.

InhibitorTarget Caspase(s)IC50 / Ki (nM)Key Features
Z-VAD-FMK Pan-caspase~50-500 (IC50)A broad-spectrum, irreversible fluoromethyl ketone inhibitor.[3] It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the exception of caspase-2.[1]
Emricasan (IDN-6556) Pan-caspaseVaries by caspaseA potent, irreversible pan-caspase inhibitor that has been evaluated in clinical trials.[4]
Q-VD-OPh Pan-caspase25-400 (IC50) for caspases 1, 3, 8, and 9A broad-spectrum caspase inhibitor with a quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone structure. It is reported to be more effective and less toxic than Z-VAD-FMK at higher concentrations.

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and enzyme concentrations, and incubation times. The values presented here are for comparative purposes.

Mechanism of Action and Specificity

All three inhibitors function as irreversible inhibitors by covalently binding to the catalytic cysteine residue in the active site of caspases. This irreversible binding provides sustained inhibition. However, their specificity profiles and potential for off-target effects differ.

Z-VAD-FMK is a well-established pan-caspase inhibitor, though it shows weak inhibition of caspase-2. It is widely used in apoptosis research but has been reported to have off-target effects, including the inhibition of other cysteine proteases such as cathepsins. This lack of specificity can be a confounding factor in experiments.

Emricasan (IDN-6556) also demonstrates broad-spectrum caspase inhibition and has undergone clinical investigation, suggesting a manageable safety profile in humans.

Q-VD-OPh is reported to have potent anti-apoptotic properties and is considered by some studies to be more effective and less toxic than Z-VAD-FMK, particularly at higher concentrations.

A critical consideration for all peptide-based caspase inhibitors is their potential to inhibit other proteases. For instance, aspartyl peptidyl fluoromethyl ketones have been shown to inhibit cysteine proteases like cathepsin B, S, and V.

Signaling Pathways

To understand the context in which these inhibitors function, it is essential to visualize the major apoptosis signaling pathways.

Extrinsic_Apoptosis_Pathway Ligand FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR1) Ligand->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation ProCaspase8 Pro-Caspase-8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Cleavage Caspase3 Active Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic apoptosis pathway is initiated by external signals.

Intrinsic_Apoptosis_Pathway Stress Cellular Stress (DNA damage, etc.) Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation ProCaspase9 Pro-Caspase-9 ProCaspase3 Pro-Caspase-3 Caspase9->ProCaspase3 Cleavage Caspase3 Active Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway is triggered by internal cellular stress.

Experimental Protocols

To facilitate the direct comparison of pan-caspase inhibitors in your own laboratory setting, we provide the following detailed experimental protocols.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific caspase using a fluorogenic substrate.

Materials:

  • Purified, active human caspase enzyme (e.g., Caspase-3, Caspase-8)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8)

  • Pan-caspase inhibitors (Z-VAD-FMK, Emricasan, Q-VD-OPh)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, 0.1% CHAPS, pH 7.2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of each pan-caspase inhibitor in the assay buffer.

  • Assay Setup: In the 96-well microplate, add the inhibitor dilutions to the designated wells. Include positive controls (enzyme, no inhibitor) and negative controls (buffer, no enzyme).

  • Enzyme Addition: Add the reconstituted caspase enzyme solution to all wells except the negative control.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation 400 nm, emission 505 nm for AFC) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the fluorescence versus time curve.

    • Normalize the rates of the inhibitor-treated wells to the rate of the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Culture medium

  • Pan-caspase inhibitors

  • Apoptosis-inducing agent (e.g., staurosporine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the pan-caspase inhibitors for a specified time (e.g., 1 hour) before adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells with apoptosis inducer only, cells with inhibitor only).

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the inhibitor concentration to determine the protective effect of each inhibitor.

Experimental Workflow

The following diagram illustrates a logical workflow for a comparative study of pan-caspase inhibitors.

Experimental_Workflow Start Start: Select Pan-Caspase Inhibitors (Z-VAD-FMK, Emricasan, Q-VD-OPh) InVitroAssay In Vitro Caspase Activity Assay (Determine IC50 values for multiple caspases) Start->InVitroAssay CellBasedAssay Cell-Based Apoptosis Assay (e.g., Annexin V/PI staining) Start->CellBasedAssay ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->ViabilityAssay OffTargetAssay Off-Target Effect Assay (e.g., Cathepsin activity assay) Start->OffTargetAssay DataAnalysis Data Analysis and Comparison (Potency, Efficacy, Specificity) InVitroAssay->DataAnalysis CellBasedAssay->DataAnalysis ViabilityAssay->DataAnalysis OffTargetAssay->DataAnalysis Conclusion Conclusion: Select Optimal Inhibitor for Specific Research Application DataAnalysis->Conclusion

Caption: A structured workflow for the head-to-head comparison of inhibitors.

Conclusion

The choice of a pan-caspase inhibitor should be guided by the specific requirements of the experiment. Z-VAD-FMK is a widely used and well-characterized inhibitor, but its potential for off-target effects necessitates careful interpretation of results. Emricasan offers the advantage of having been clinically evaluated, suggesting a more favorable therapeutic window. Q-VD-OPh presents a potentially more potent and less toxic alternative to Z-VAD-FMK. By utilizing the provided data and protocols, researchers can make an informed decision to select the most appropriate pan-caspase inhibitor to advance their studies in apoptosis and inflammation.

References

Q-VD(OMe)-OPh: A Superior Pan-Caspase Inhibitor for In Vivo Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating apoptosis-driven pathologies, the choice of a reliable and effective pan-caspase inhibitor is critical. This guide provides an objective in vivo comparison of Q-VD(OMe)-OPh and the commonly used alternative, Z-VAD-FMK, supported by experimental data to demonstrate the superiority of this compound in terms of efficacy, potency, and safety.

This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a third-generation, irreversible pan-caspase inhibitor designed for enhanced cell permeability and minimal toxicity, making it an ideal candidate for in vivo studies.[1] In contrast, the first-generation inhibitor Z-VAD-FMK (benzyloxycarbonyl-valyl-alanyl-aspartyl-fluoromethylketone) has limitations, including lower potency and potential for off-target effects and toxicity at higher concentrations.[1]

Unveiling the Apoptotic Cascade: Key Signaling Pathways

Apoptosis, or programmed cell death, is executed through two primary signaling pathways: the extrinsic and intrinsic pathways. Both converge on the activation of executioner caspases, which dismantle the cell. Pan-caspase inhibitors like this compound and Z-VAD-FMK are designed to block these critical enzymatic mediators.

Caspase-Dependent Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3 This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Caption: Overview of caspase-dependent apoptosis pathways.

In Vivo Performance: A Head-to-Head Comparison

While direct comparative studies with comprehensive quantitative data are limited, the available evidence consistently points to the superior in vivo profile of this compound over Z-VAD-FMK.

Table 1: In Vivo Efficacy and Potency

ParameterThis compoundZ-VAD-FMKAnimal Model/Context
Effective Dose 20 mg/kg (general recommendation)[1]Higher doses often required[1]General in vivo applications
Neuroprotection (Neonatal Stroke) Significant reduction in infarct volumeNot reported in the same studyP7 rat model of unilateral focal ischemia[2]
Myocardial Ischemia/Reperfusion No significant reduction in infarct sizeNo significant reduction in infarct sizeMouse model
Inhibition of Caspase-3 Activity ~100-fold more efficient than Z-VAD-FMK (in vitro)Less efficientCell-based assays
Blood-Brain Barrier Penetration YesNot explicitly stated to be as effectiveGeneral property

Table 2: In Vivo Safety and Toxicity Profile

ParameterThis compoundZ-VAD-FMKAnimal Model/Context
General Toxicity Non-toxic at effective dosesToxic at higher concentrationsGeneral in vivo applications
Hepatotoxicity Not reportedLinked to endogenous production of toxic fluoroacetateGeneral concern
Off-target Effects More specific for caspasesCan have non-specific effectsGeneral property

Experimental Protocols for In Vivo Assessment of Apoptosis

To rigorously evaluate the efficacy of pan-caspase inhibitors in vivo, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key assays used to quantify apoptosis in animal models.

Experimental Workflow for In Vivo Studies

Experimental Workflow for In Vivo Apoptosis Assessment cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis Animal Model Animal Model Induction of Apoptosis Induction of Apoptosis Animal Model->Induction of Apoptosis Inhibitor Administration Inhibitor Administration Induction of Apoptosis->Inhibitor Administration Tissue Collection Tissue Collection Inhibitor Administration->Tissue Collection TUNEL Assay TUNEL Assay Tissue Collection->TUNEL Assay Western Blot Western Blot Tissue Collection->Western Blot Data Quantification Data Quantification TUNEL Assay->Data Quantification Western Blot->Data Quantification

Caption: Workflow for in vivo apoptosis experiments.

Animal Model and Induction of Apoptosis
  • Animal Model: Select an appropriate animal model relevant to the disease being studied (e.g., rodent models of stroke, myocardial infarction, or sepsis).

  • Induction of Apoptosis: Induce apoptosis using a standardized and reproducible method. For example, in a stroke model, this could involve middle cerebral artery occlusion (MCAO).

Inhibitor Administration
  • This compound: Administer intraperitoneally (i.p.) at a dose of 20 mg/kg, typically dissolved in DMSO.

  • Z-VAD-FMK: Administer via a relevant route (e.g., i.p.) at a dose determined by preliminary studies, often higher than that of this compound.

  • Control Groups: Include vehicle control (e.g., DMSO) and sham-operated groups.

Tissue Collection and Preparation
  • At a predetermined time point post-induction, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect tissues and snap-freeze in liquid nitrogen (for biochemical assays).

  • For histological analysis, embed tissues in paraffin or prepare frozen sections.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
  • Principle: This assay detects the fragmented DNA characteristic of late-stage apoptosis.

  • Protocol for Paraffin-Embedded Tissue Sections:

    • Deparaffinize and rehydrate tissue sections through a series of xylene and ethanol washes.

    • Perform antigen retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Permeabilize the tissue with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

    • Incubate sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., fluorescein-dUTP) for 1 hour at 37°C in a humidified chamber.

    • Wash the slides and counterstain with a nuclear stain such as DAPI.

    • Mount the slides and visualize using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (DAPI-stained).

Western Blot for Cleaved Caspase-3
  • Principle: This method detects the active form of caspase-3, a key executioner caspase.

  • Protocol:

    • Homogenize snap-frozen tissue samples in lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE on a 12-15% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Perform densitometric analysis of the cleaved caspase-3 bands and normalize to a loading control such as β-actin or GAPDH.

Conclusion

The available in vivo and in vitro data strongly support the superiority of this compound over Z-VAD-FMK as a pan-caspase inhibitor for apoptosis research. Its enhanced potency allows for effective inhibition at lower, non-toxic doses, and its ability to cross the blood-brain barrier opens up avenues for neurological disease research. While Z-VAD-FMK remains a widely used tool, its potential for toxicity and lower efficacy necessitate careful consideration. For researchers seeking a reliable, potent, and safe pan-caspase inhibitor for in vivo studies, this compound represents a more advanced and advantageous choice.

References

A Comparative Literature Review of Pan-Caspase Inhibitors: Q-VD(OMe)-OPh vs. Z-VAD-FMK and Emricasan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is critical for the accurate study of apoptosis and for the development of novel therapeutics. This guide provides an objective comparison of the well-established pan-caspase inhibitor Q-VD(OMe)-OPh with the first-generation inhibitor Z-VAD-FMK and the clinical-stage inhibitor Emricasan (IDN-6556). The following sections detail their inhibitory profiles, cytotoxicity, and the experimental methodologies used for their characterization.

Introduction to Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and inflammation.[1] Pan-caspase inhibitors, which broadly target multiple caspases, are invaluable tools in apoptosis research and hold therapeutic promise for diseases characterized by excessive cell death.[1][2] This guide focuses on a comparative analysis of three prominent pan-caspase inhibitors:

  • This compound: A third-generation, irreversible pan-caspase inhibitor known for its high potency, low toxicity, and excellent cell permeability.[2][3]

  • Z-VAD-FMK: A first-generation, irreversible pan-caspase inhibitor that has been widely used in apoptosis research but is associated with some off-target effects and cytotoxicity.

  • Emricasan (IDN-6556): An orally bioavailable, irreversible pan-caspase inhibitor that has been evaluated in multiple clinical trials for liver diseases.

Comparative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and Emricasan against a panel of key caspases. Data for Z-VAD-FMK is less consistently reported as specific IC50 values in comparative studies but is generally considered a potent pan-caspase inhibitor.

Caspase TargetThis compound IC50 (nM)Emricasan (IDN-6556) IC50 (nM)Z-VAD-FMK
Caspase-125 - 4000.4Potent inhibitor
Caspase-225 - 400 (implied broad-spectrum)20Weakly inhibits
Caspase-325 - 4002Potent inhibitor
Caspase-625 - 400 (implied broad-spectrum)4Potent inhibitor
Caspase-725 - 400 (implied broad-spectrum)6Potent inhibitor
Caspase-825 - 4006Potent inhibitor
Caspase-925 - 4000.3Potent inhibitor
Caspase-1025 - 400 (implied broad-spectrum)Potent inhibitor (implied)Potent inhibitor
Caspase-12Equally effective in preventing apoptosis mediated by the caspase-12 pathway--

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.

Cytotoxicity and Cellular Effects

A crucial consideration for any inhibitor is its potential for off-target effects and cytotoxicity.

This compound is renowned for its low toxicity profile, even at high concentrations. Studies have shown that it effectively prevents apoptosis without exhibiting toxic effects in a variety of cell lines.

Z-VAD-FMK , while an effective apoptosis inhibitor, has been reported to induce off-target effects and can be cytotoxic at higher concentrations. Its use in long-term studies is often limited by these concerns.

Emricasan has undergone extensive safety and tolerability assessments in clinical trials. In vitro studies have demonstrated its ability to counteract cisplatin- and neomycin-induced cytotoxicity in cochlear cells, highlighting its protective effects.

Experimental Protocols

The determination of caspase inhibition is typically performed using in vitro enzymatic assays. Below are detailed methodologies for assessing the activity of key initiator and effector caspases.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol is a common method for measuring the activity of the executioner caspases-3 and -7.

  • Cell Lysate Preparation:

    • Culture cells to the desired density and induce apoptosis using the chosen stimulus.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with a suitable lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent) on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

  • Enzymatic Reaction:

    • In a 96-well microplate, add the cell lysate to each well.

    • Prepare a reaction buffer containing a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AFC or Ac-DEVD-AMC.

    • Add the reaction buffer to each well containing the cell lysate. For inhibitor studies, pre-incubate the lysate with various concentrations of the inhibitor before adding the substrate.

    • Include appropriate controls: a blank (lysis buffer and reaction buffer without lysate), a negative control (lysate from non-apoptotic cells), and a positive control (recombinant active caspase-3).

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) using a fluorescence microplate reader.

    • Calculate the caspase activity based on the rate of fluorescence increase over time.

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caspase-8 Activity Assay (Colorimetric)

This protocol measures the activity of the initiator caspase-8, which is crucial for the extrinsic apoptosis pathway.

  • Cell Lysate Preparation:

    • Prepare cell lysates from apoptotic and control cells as described for the caspase-3/7 assay.

  • Enzymatic Reaction:

    • In a 96-well microplate, add the cell lysate to each well.

    • Prepare a reaction buffer containing the colorimetric caspase-8 substrate, Ac-IETD-pNA.

    • Add the reaction buffer to the cell lysates. For inhibitor studies, pre-incubate the lysate with the inhibitor.

    • Include blank, negative, and positive controls.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm using a microplate reader. The cleavage of the pNA group from the substrate results in a yellow color.

    • Determine the caspase-8 activity by the change in absorbance over time.

    • Calculate the IC50 value for the inhibitor as described previously.

Signaling Pathways and Points of Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the major apoptotic signaling pathways and the points at which pan-caspase inhibitors exert their effects.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Inhibitors This compound Z-VAD-FMK Emricasan Inhibitors->Caspase-8 Inhibitors->Caspase-9 Inhibitors->Caspase-3/7 Experimental_Workflow Cell Culture & Apoptosis Induction Cell Culture & Apoptosis Induction Cell Lysis Cell Lysis Cell Culture & Apoptosis Induction->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Caspase Activity Assay Caspase Activity Assay Protein Quantification->Caspase Activity Assay Data Analysis (IC50) Data Analysis (IC50) Caspase Activity Assay->Data Analysis (IC50) Inhibitor Treatment Inhibitor Treatment Inhibitor Treatment->Caspase Activity Assay

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.